4,4'-Dimethoxybenzhydrylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 505712. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGQYMZWGPHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325411 | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19293-62-0 | |
| Record name | 4,4′-Dimethoxybenzhydrylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19293-62-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dimethoxybenzhydrylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-Dimethoxybenzhydrylamine. The information is curated for professionals in research and development, offering concise data, relevant experimental contexts, and structural elucidation.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white or off-white powder.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. The data presented are derived from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇NO₂ | [2] |
| Molecular Weight | 243.30 g/mol | [3] |
| Melting Point | 62 °C | [3] |
| Boiling Point (Predicted) | 391.9 ± 42.0 °C | [3] |
| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.85 ± 0.10 | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to Almost white powder/crystal | [3] |
Chemical Structure and Identifiers
The structure of this compound features a central methane core bonded to a primary amine and two 4-methoxyphenyl (p-anisyl) groups. This benzhydryl scaffold is a common motif in medicinal chemistry.
Key Structural Features:
-
Benzhydryl Core: A diphenylmethane framework where the central carbon is attached to the amine group.
-
Methoxy Groups: Two methoxy (-OCH₃) groups are positioned at the para-position (position 4) of each phenyl ring. These groups are electron-donating and can influence the molecule's reactivity and binding properties.
-
Primary Amine: A primary amine (-NH₂) group attached to the central carbon, which provides a site for salt formation, further functionalization, and potential biological interactions.
| Identifier | Value | Reference(s) |
| CAS Number | 19293-62-0 | [2] |
| IUPAC Name | 1,1-bis(4-methoxyphenyl)methanamine | [4] |
| Synonyms | bis(4-Methoxyphenyl)methanamine, 1,1-Di(p-anisyl)methylamine | [3] |
| SMILES | COC1=CC=C(C=C1)C(N)C1=CC=C(OC)C=C1 | [4] |
| InChI Key | HROGQYMZWGPHIB-UHFFFAOYSA-N | [4] |
Experimental Protocols
Proposed Synthesis: Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[5]
Reaction Scheme: 4,4'-Dimethoxybenzophenone + NH₃ → [Imine Intermediate] --(Reducing Agent)--> this compound
Detailed Methodology:
-
Reaction Setup: To a solution of 4,4'-dimethoxybenzophenone (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 equivalents).
-
Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A weak acid catalyst, such as acetic acid, can be added to accelerate this step.[6]
-
Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C. Add a suitable reducing agent portion-wise. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild reagent that selectively reduces the imine in the presence of the starting ketone.[7][8] Sodium borohydride can also be used, but it is less selective.[8]
-
Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Proposed synthetic workflow for this compound via reductive amination.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is often performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] Given the amine functionality, peak shape can be improved by using a mobile phase with a suitable pH or additives.
General Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to protonate the amine and improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-30%) and increase it over 15-20 minutes to a high percentage (e.g., 95%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl rings absorb, typically around 220-230 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.
Note on Derivatization: For quantification in complex matrices or to enhance sensitivity, pre-column or post-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent or UV-absorbent derivatives.[9]
Biological Activity and Signaling Pathways
A thorough review of scientific literature and databases reveals no specific, documented biological activities or signaling pathway associations for this compound. While the benzhydrylamine scaffold is present in various pharmacologically active compounds, the bioactivity of this particular molecule has not been characterized. Researchers are encouraged to perform primary screening to determine its potential pharmacological profile.
Due to the absence of data on biological interactions or signaling, a pathway diagram cannot be provided at this time. Future research may elucidate its mechanism of action, which would then allow for such a visualization.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 19293-62-0 [chemicalbook.com]
- 3. This compound CAS#: 19293-62-0 [amp.chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dimethoxybenzhydrylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Dimethoxybenzhydrylamine, a key intermediate in pharmaceutical research and development. The document details the primary synthetic route, purification methodologies, and relevant characterization data, presented in a clear and structured format to aid researchers in their work.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This transformation can be achieved through various protocols, with the Leuckart reaction being a prominent and well-established method.
Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent. The reaction proceeds by the formation of an intermediate imine from the ketone, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Leuckart reaction involves heating a mixture of the ketone and ammonium formate.
-
Reagents: 4,4'-dimethoxybenzophenone, Ammonium formate.
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
In a round-bottom flask, combine 4,4'-dimethoxybenzophenone and an excess of ammonium formate.
-
Heat the mixture slowly to the reaction temperature, typically between 160-185 °C[1][2].
-
Maintain the temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting formyl derivative is typically hydrolyzed by heating with a strong acid, such as hydrochloric acid[3].
-
The mixture is then made basic to liberate the free amine, which can be extracted with an organic solvent.
-
Table 1: Summary of Leuckart Reaction Parameters
| Parameter | Recommended Condition | Reference |
| Reactants | 4,4'-dimethoxybenzophenone, Ammonium formate | [1][2] |
| Temperature | 160-185 °C | [1][2] |
| Hydrolysis | Reflux with concentrated HCl | [3] |
Reductive Amination with Sodium Borohydride
An alternative method involves the use of a borohydride reducing agent in the presence of an ammonia source, such as ammonium acetate. This method often proceeds under milder conditions than the Leuckart reaction.
Experimental Protocol:
-
Reagents: 4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride, Methanol (or another suitable solvent).
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve 4,4'-dimethoxybenzophenone and a large excess of ammonium acetate in anhydrous methanol.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The use of a dehydrating agent, such as anhydrous magnesium sulfate, can improve the yield of the imine[4].
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
-
The reaction is then quenched, typically with water, and the product is extracted with an organic solvent.
-
Table 2: Summary of Reductive Amination with Sodium Borohydride
| Parameter | Recommended Condition | Reference |
| Reactants | 4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride | [4][5][6] |
| Solvent | Anhydrous Methanol | [4] |
| Temperature | 0 °C to Room Temperature | [4][6] |
| Work-up | Quenching with water, followed by extraction | [4] |
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity suitable for subsequent applications. The primary methods for purification are crystallization and column chromatography.
Crystallization
Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.
Experimental Protocol:
-
Solvent Screening: A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for the crystallization of aromatic amines include ethanol, methanol, isopropanol, and mixtures of these with water[7].
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For compounds that are highly soluble in common solvents, an anti-solvent crystallization or diffusion crystallization technique may be employed[8]. For instance, dissolving the compound in a good solvent like DMF and allowing a miscible anti-solvent like DCM to slowly diffuse into the solution can yield high-quality crystals[8].
-
Column Chromatography
For the removal of impurities with similar solubility profiles, column chromatography is a powerful purification technique.
Experimental Protocol:
-
Stationary Phase: Silica gel is a common stationary phase for the purification of amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. To prevent tailing of the amine on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity to separate the components.
-
Collect fractions and analyze them by thin-layer chromatography to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO₂ | [9][10] |
| Molecular Weight | 243.31 g/mol | [10] |
| Appearance | White to almost white powder | [9] |
| Purity (typical) | >98% (HPLC) | [11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.14 (d, J = 8.0 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H), 3.79 (s, 3H), 3.47 (s, 3H), 3.14 (m, 4H), 3.05 (s, 4H) | [12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.2, 132.6, 129.4, 113.9, 55.2, 45.2, 44.6, 41.5, 34.8 | [12] |
Note: The provided NMR data is for a structurally similar compound and should be considered as an illustrative example. Actual spectra should be acquired for the synthesized product for confirmation.
Workflow and Logical Relationships
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Synthesis and Purification Workflow for this compound.
This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described procedures for their specific laboratory conditions and purity requirements.
References
- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. calpaclab.com [calpaclab.com]
- 12. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine (CAS: 19293-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dimethoxybenzhydrylamine, identified by CAS number 19293-62-0, is a pivotal chemical intermediate, primarily recognized for its role as a linker in solid-phase peptide synthesis (SPPS) for the generation of peptide amides. Its unique structural features, particularly the acid-labile benzhydryl moiety, make it an invaluable tool in the synthesis of complex peptides and peptidomimetics, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its application in SPPS, and visual representations of the key chemical transformations and workflows.
Chemical and Physical Properties
This compound is an organic compound characterized by a central methane carbon bonded to two 4-methoxyphenyl groups and an amine group. This structure imparts specific chemical properties that are exploited in organic synthesis. The presence of the two methoxy groups enhances the electron density of the phenyl rings, contributing to the stability of the carbocation formed upon cleavage, which is a key aspect of its application as a linker.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 19293-62-0 |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.31 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 62-63 °C |
| Solubility | Soluble in organic solvents such as methanol; limited solubility in water |
| Air Sensitivity | Noted to be air-sensitive |
| Synonyms | Bis(4-methoxyphenyl)methanamine, 1,1-Bis(4-methoxyphenyl)methylamine |
Synthesis of this compound
The synthesis of this compound typically proceeds via the reductive amination of 4,4'-dimethoxybenzophenone. Two common methods for this transformation are the Leuckart reaction and direct reductive amination using a hydride reducing agent.
Experimental Protocol: Synthesis via Leuckart Reaction
The Leuckart reaction utilizes ammonium formate as both the reducing agent and the source of the amine group. The reaction proceeds by the formation of an imine intermediate from the ketone, which is then reduced in situ.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dimethoxybenzophenone (1 equivalent) and a significant molar excess of ammonium formate (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).
-
Maintain the temperature and stir the mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
To the cooled mixture, add a solution of sodium hydroxide (e.g., 10% w/v) to basify the solution and hydrolyze any formamide by-products.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Synthesis via Reductive Amination
Direct reductive amination involves the reaction of the ketone with an amine source in the presence of a reducing agent.
Protocol:
-
Dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (in large excess).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5-2 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a precursor to the 4,4'-dimethoxybenzhydryl (Mbh) amine resin, a solid support used for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Mbh linker is attached to a polystyrene resin, and the first Fmoc-protected amino acid is coupled to the amine group of the linker.
Preparation of this compound Resin
The amine is typically coupled to a pre-functionalized polystyrene resin, for example, a resin bearing a carboxylic acid group, using standard peptide coupling reagents.
Protocol:
-
Swell a suitable carboxyl-functionalized polystyrene resin (e.g., Merrifield resin) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.
-
Add the solution of the amine and coupling reagents to the swollen resin.
-
Agitate the mixture at room temperature for several hours until the coupling is complete, as monitored by a ninhydrin test (which should be negative).
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and by-products.
-
Dry the resin under vacuum.
Experimental Protocol: Fmoc-SPPS of a Peptide Amide
The following is a representative protocol for the manual synthesis of a short peptide amide using the Mbh amine resin.
Protocol:
-
Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine of the linker or the growing peptide chain. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA; 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for professionals in research and drug development.
Chemical Identity and Physical Properties
This compound, also known as 1,1-bis(4-methoxyphenyl)methanamine, is a primary amine featuring a benzhydryl scaffold with two methoxy-substituted phenyl rings.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 19293-62-0 |
| Appearance | White to almost white powder or crystalline solid |
| Melting Point | 62 °C |
| Boiling Point | 391.9 ± 42.0 °C (Predicted) |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.85 ± 0.10 (Predicted) |
| Solubility | Soluble in methanol |
Synthesis and Purification
A common synthetic route to this compound involves the reduction of the corresponding imine, bis(4-methoxyphenyl)methanimine.
Experimental Protocol: Synthesis of this compound
Materials:
-
bis(4-Methoxyphenyl)methanimine
-
Dry Methanol
-
Sodium borohydride
-
Ethyl acetate
-
1 N Hydrochloric acid
-
Toluene
-
Brine solution
Procedure:
-
Dissolve bis(4-methoxyphenyl)methanimine (138 g, 572 mmol) in dry methanol (1 L).
-
Add sodium borohydride (11 g, 291 mmol) in three portions to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Concentrate the reaction mixture to a volume of approximately 200 mL under reduced pressure.
-
Slowly add ethyl acetate (250 mL) to the concentrated residue.
-
Wash the organic layer with water (100 mL).
-
To the organic layer, add 1 N aqueous hydrochloric acid (250 mL) and stir the resulting mixture for 15 minutes.
-
Allow the phases to separate and collect the aqueous phase. Repeat the extraction of the organic layer with 1 N HCl.
-
Combine the aqueous layers and adjust the pH to 12.
-
Extract the aqueous layer with toluene (3 x 150 mL).
-
Combine the organic layers, dry with brine (150 mL), and concentrate under reduced pressure to yield bis(4-methoxyphenyl)methanamine.
Synthesis workflow for this compound.
Spectral Characteristics
While experimental spectra for this compound are not widely available, data from closely related compounds and predicted values provide insight into its spectral properties.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, the methine proton, and the amine protons. Based on the spectrum of the closely related N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy protons would appear as a singlet around 3.8 ppm. The aromatic protons would likely appear as multiplets in the range of 6.8-7.8 ppm. The methine proton (CH) would be a singlet, and the amine (NH₂) protons would also likely be a singlet, though its chemical shift can be variable and concentration-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the methine carbon. For N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy carbons appear around 55 ppm. The aromatic carbons resonate in the region of 113-162 ppm, and the imine carbon is at 161.4 ppm. For this compound, the methine carbon would be expected at a higher field compared to the imine carbon.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Methoxy Protons | ~3.8 | Singlet | -OCH₃ |
| Aromatic Protons | 6.8 - 7.8 | Multiplet | Ar-H |
| Methine Proton | Variable | Singlet | -CH- |
| Amine Protons | Variable | Singlet | -NH₂ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Methoxy Carbon | ~55 | -OCH₃ |
| Aromatic Carbons | 113 - 162 | Ar-C |
| Methine Carbon | Variable | -CH- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H | 3500 - 3300 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether) | 1250 - 1000 | Stretching |
| C-N | 1250 - 1020 | Stretching |
Mass Spectrometry
The mass spectrum of this compound under electron ionization would likely show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern is expected to be dominated by the cleavage of the C-N bond, leading to the formation of a stable benzhydryl cation.
| m/z | Possible Fragment |
| 243 | [C₁₅H₁₇NO₂]⁺ (Molecular Ion) |
| 226 | [M - NH₃]⁺ |
| 212 | [M - OCH₃]⁺ |
| 197 | [M - NH₂ - OCH₃]⁺ |
| 135 | [CH(C₆H₄OCH₃)]⁺ |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol, run in either isocratic or gradient mode. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the substituted benzene rings. Due to the basic nature of the amine, a tailing suppressor in the mobile phase may be necessary to achieve good peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation. The primary amine functionality may require derivatization (e.g., acylation) to improve chromatographic performance and reduce peak tailing. The mass spectrometer would provide confirmation of the compound's identity through its characteristic fragmentation pattern.
Reactivity and Stability
As a primary amine, this compound is expected to exhibit typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The benzhydryl structure may be susceptible to oxidation. It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation.
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the benzhydrylamine scaffold is present in a variety of biologically active compounds, including antihistamines and other CNS-active agents. The presence of the two methoxy groups may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate any potential biological effects of this specific compound.
Logical flow for future research on this compound.
Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All laboratory work should be conducted by trained professionals in accordance with standard safety protocols.
4,4'-Dimethoxybenzhydrylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and an analytical method for the purity assessment of 4,4'-Dimethoxybenzhydrylamine. This compound, a key structural motif in medicinal chemistry, serves as a valuable building block in the development of novel therapeutic agents.
Core Compound Data
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 243.31 g/mol | [2][3][4] |
| CAS Number | 19293-62-0 | [1][2][3] |
| Physical State | White to almost white solid/powder | [1][2] |
| Melting Point | 62 °C | [2] |
| Purity | ≥98% (as determined by HPLC) | [2] |
| Synonym | 1,1-Bis(4-methoxyphenyl)methanamine | [3] |
| Storage Conditions | Air sensitive; store under an inert atmosphere at room temperature. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound.
Synthesis via Reduction of an Oxime Intermediate
This protocol details a two-step synthesis process starting from 4,4'-dimethoxybenzophenone, proceeding through an oxime intermediate, which is then reduced to the target primary amine.
Step 1: Synthesis of 4,4'-Dimethoxybenzophenone Oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in 100 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents).
-
Reaction Progression: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the oxime intermediate.
Step 2: Reduction of the Oxime to this compound
-
Reaction Setup: To the flask containing the crude 4,4'-dimethoxybenzophenone oxime, add 150 mL of ethanol.
-
Addition of Reducing Agent: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 equivalents) portion-wise.
-
Reaction Progression: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction completion via TLC.
-
Isolation and Purification:
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
To the residue, add a 2N sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12) to liberate the free amine.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound.
-
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Analytical Protocol: Purity Assessment by HPLC
The purity of the synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
Visualized Workflow
The following diagrams illustrate the logical flow of the synthesis and analytical procedures.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for purity assessment.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reduction of oximes, azides and nitriles: Definition of Reduction, Reducting Agents, Amines, Classification of Amines, Nomenclature of Amines, Preparation of Amines from the Reduction of Nitriles, Azides and Oximes, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
The Lynchpin of Modern Peptide Synthesis: A Technical Guide to 4,4'-Dimethoxybenzhydrylamine
For Immediate Release
In the landscape of organic synthesis and drug development, the strategic use of specialized reagents is paramount to achieving high yields and purity. Among these, 4,4'-Dimethoxybenzhydrylamine stands out as a cornerstone molecule, primarily utilized in its resin-bound form for Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and professionals in drug development.
Core Applications in Organic Synthesis
This compound is most frequently encountered in the laboratory as the core functional moiety of Rink Amide resin . Its primary and most significant application is in the Fmoc-based solid-phase synthesis of peptide amides. The two methoxy groups on the benzhydryl system play a crucial role in increasing the acid lability of the linker, allowing for the cleavage of the synthesized peptide from the solid support under milder acidic conditions compared to other resins like MBHA resin. This property is highly advantageous for the synthesis of sensitive or complex peptides.
Key applications include:
-
Solid-Phase Peptide Synthesis (SPPS) of Peptide Amides: The Rink Amide resin is a gold standard for the synthesis of peptides with a C-terminal amide functionality. Many biologically active peptides are C-terminally amidated, which often enhances their stability and biological activity.
-
Combinatorial Chemistry: The robustness and reliability of Rink Amide resin make it suitable for the high-throughput synthesis of peptide libraries for drug discovery and screening purposes.
-
Synthesis of Protected Peptide Fragments: The high acid sensitivity of the linker allows for the cleavage of fully protected peptide fragments from the resin under very mild acidic conditions. These fragments can then be used in solution-phase segment condensation to synthesize larger proteins.
Data Presentation: Comparative Analysis of Resins
The choice of resin is a critical parameter in SPPS, directly impacting the overall yield and purity of the final peptide. The following tables summarize the key differences and performance metrics between Rink Amide resin (derived from this compound) and the less acid-labile 4-Methylbenzhydrylamine (MBHA) resin.
| Resin Type | Core Moiety | Primary Application | Protecting Group Strategy | Typical Loading Capacity (mmol/g) |
| Rink Amide | This compound | C-terminal peptide amides | Fmoc | 0.3 - 0.8 |
| MBHA | 4-Methylbenzhydrylamine | C-terminal peptide amides | Boc | 0.3 - 0.8[1] |
| Parameter | Rink Amide Resin | MBHA Resin | Reference |
| Cleavage Condition | Mildly acidic (e.g., 10-95% TFA in DCM) | Harshly acidic (e.g., HF, TFMSA) | [2] |
| Cleavage Time | 30-60 minutes at room temperature | >90 minutes at 25°C (with HBF4 in TFA) | [3] |
| Side-Chain Protection Removal | Concomitant with cleavage | Requires harsh acidolysis | [4] |
| Suitability for Sensitive Peptides | High | Low | [4] |
| Purity of Crude Peptide | Generally higher due to milder cleavage | Can be lower due to harsh cleavage conditions |
Experimental Protocols
Detailed and optimized protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for the key stages of SPPS using Rink Amide resin.
Loading of the First Fmoc-Amino Acid
-
Swell the Rink Amide resin (1 eq.) in DMF for at least 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF (v/v) for 20-30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
Standard Fmoc-SPPS Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5x).
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirm complete coupling with a Kaiser test.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail for Rink Amide resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive amino acids like Trp, Met, and Cys.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key workflows and mechanisms described in this guide.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Rink Amide resin.
Caption: Simplified mechanism of acid-catalyzed cleavage from Rink Amide resin.
Caption: Comparison of acid lability for different peptide synthesis resins.
References
An In-depth Technical Guide to the Role of the 4,4'-Dimethoxybenzhydryl Group in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 4,4'-dimethoxybenzhydryl (Mbh) group, a cornerstone of modern solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides. While 4,4'-dimethoxybenzhydrylamine itself is not commonly employed as a soluble protecting group, its core structure is the key functional element in the widely utilized Rink Amide linker. This guide will delve into the chemistry, application, and technical considerations of the Mbh group within the context of the Rink Amide resin.
Introduction to the 4,4'-Dimethoxybenzhydryl Protecting Group
The 4,4'-dimethoxybenzhydryl group is a highly acid-labile protecting group. Its utility in organic synthesis is primarily realized through its incorporation into the Rink Amide linker, which is attached to a solid support, typically polystyrene. This creates the Rink Amide resin, a versatile tool for the synthesis of peptide amides via the Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.
The key feature of the Mbh group is the presence of two electron-donating methoxy groups on the phenyl rings. These groups stabilize the benzhydryl carbocation that is formed during acidic cleavage, rendering the amide bond connecting the peptide to the linker highly susceptible to acidolysis. This high acid lability allows for the release of the synthesized peptide amide from the solid support under relatively mild acidic conditions, which are compatible with a wide range of amino acid side chains.
Properties of the 4,4'-Dimethoxybenzhydryl Group in SPPS
The efficacy of the Mbh group within the Rink Amide linker stems from a combination of its stability and lability characteristics, which are crucial for the multi-step nature of solid-phase peptide synthesis.
-
Acid Lability: The Mbh-amide bond is readily cleaved by moderately concentrated trifluoroacetic acid (TFA). The cleavage can often be achieved with TFA concentrations ranging from 10% to 95% in a suitable solvent like dichloromethane (DCM).[1][2] This allows for the efficient release of the final peptide amide from the resin. The high acid sensitivity is a direct result of the stability of the 4,4'-dimethoxybenzhydryl cation generated upon cleavage.
-
Base Stability: The Mbh group and the amide linkage to the peptide are stable to the basic conditions required for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used for Fmoc deprotection, and the Rink Amide linker remains intact throughout these repeated cycles.[3][4]
-
Orthogonality: The stability of the Mbh group to bases and its lability to acids make it orthogonal to the Fmoc protecting group. This orthogonality is fundamental to the success of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus without premature cleavage of the peptide from the resin. Furthermore, the Mbh group is compatible with most side-chain protecting groups used in Fmoc chemistry, which are also typically removed during the final TFA cleavage step.
Quantitative Data
The following table summarizes key quantitative data related to the performance of the 4,4'-dimethoxybenzhydryl group as part of the Rink Amide linker in SPPS.
| Parameter | Value/Condition | Remarks | Reference(s) |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the specific resin batch and manufacturer. | [5] |
| Cleavage Conditions | 10-95% TFA in DCM | Higher TFA concentrations (e.g., 95%) are common for global deprotection of side chains. | [1][2][6] |
| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the specific cleavage cocktail used. | [7] |
| Typical Cleavage Yield | Generally high (>90%) | Yield can be affected by peptide sequence, aggregation, and cleavage conditions. | [8] |
| Common Scavengers | Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Phenol | Used to trap reactive carbocations generated during cleavage and prevent side reactions. | [1] |
| Potential Side Reaction | C-terminal N-alkylation | Can occur due to decomposition of the linker during TFA treatment. | [9][10] |
| Mitigation of Side Reactions | Use of scavengers like 1,3-dimethoxybenzene in the cleavage cocktail. | Helps to prevent the formation of C-terminal N-alkylated peptide amides. | [9] |
Experimental Protocols
The following are generalized protocols for the use of the Rink Amide resin in Fmoc-SPPS.
4.1. Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
4.2. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
4.3. Amino Acid Coupling
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.
4.4. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM to remove DMF.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, other scavengers such as EDT may be added.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Diagrams
5.1. Workflow for Peptide Amide Synthesis using Rink Amide Resin
Caption: A typical workflow for solid-phase synthesis of a peptide amide using Rink Amide resin.
5.2. Mechanism of Acid-Catalyzed Cleavage of the 4,4'-Dimethoxybenzhydryl Amide Linkage
Caption: The acid-catalyzed cleavage mechanism of a peptide amide from the Rink Amide resin.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Bot Detection [iris-biotech.de]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzhydrylamine Polymers in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of benzhydrylamine polymers in solid-phase peptide synthesis (SPPS), focusing on the synthesis of C-terminal peptide amides. It covers the fundamental chemistry, experimental protocols, and technical data associated with these widely used resins.
Introduction to Benzhydrylamine Resins
Benzhydrylamine (BHA) and 4-methylbenzhydrylamine (MBHA) resins are foundational solid supports in peptide synthesis, particularly for the production of peptide amides.[1][2][3] These resins are typically composed of a 1-2% divinylbenzene (DVB) cross-linked polystyrene core, providing a robust and insoluble matrix that swells in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[4] The key functional group, the benzhydrylamine linker, allows for the attachment of the first amino acid via a stable amide bond, which ultimately yields a C-terminal amide upon cleavage.
The primary application of these resins is within the framework of tert-butyloxycarbonyl (Boc) based SPPS. The acid-labile Boc protecting group for the α-amine is removed with trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the peptide-resin linkage require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5] This orthogonality is a cornerstone of the Boc/Bzl strategy.
MBHA resin is generally favored over BHA resin due to the electron-donating effect of the methyl group, which renders the peptide-resin linkage more susceptible to acid cleavage.[1][2] This is particularly advantageous for peptides with sterically hindered C-terminal residues.
Core Characteristics of Benzhydrylamine Resins
The efficacy of SPPS is highly dependent on the physical and chemical properties of the solid support. Key parameters for benzhydrylamine resins include substitution level (loading capacity) and swelling volume.
Quantitative Data
The following tables summarize typical quantitative data for benzhydrylamine and related polystyrene-based resins. It is important to note that swelling can be influenced by the growing peptide chain and the specific solvent system used.
Table 1: Typical Substitution Levels for Benzhydrylamine Resins
| Resin Type | Common Substitution Range (mmol/g) |
| BHA Resin | 0.8 - 1.5 |
| MBHA Resin | 0.3 - 1.6 |
Data compiled from multiple sources.[2][3]
Table 2: Swelling Volumes of 1% DVB Polystyrene-Based Resins in Various Solvents
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 4.0 - 8.3 |
| Dimethylformamide (DMF) | 3.2 - 5.6 |
| Toluene | 8.5 |
| Tetrahydrofuran (THF) | 8.8 |
| Acetonitrile (MeCN) | 3.2 |
| Methanol (MeOH) | 1.6 |
Note: Swelling is a critical factor for reaction kinetics, as it allows reagents to penetrate the resin beads. Higher swelling volumes generally lead to more efficient reactions. Data is for general 1% DVB cross-linked polystyrene and is indicative for BHA and MBHA resins.[4][6]
Experimental Protocols
The following sections provide detailed methodologies for the use of benzhydrylamine resins in Boc-based solid-phase peptide synthesis.
Resin Preparation and First Amino Acid Coupling (Boc-Strategy on MBHA Resin)
-
Resin Swelling and Neutralization:
-
Suspend the MBHA resin (in its HCl salt form) in a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM. Use approximately 10 mL of solution per gram of resin.
-
Agitate the suspension using a mechanical shaker for 10-15 minutes to neutralize the hydrochloride salt.
-
Filter the resin and wash thoroughly with DCM to remove excess DIEA and its salt.
-
-
First Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 1.5 to 2.5 equivalents of the first Boc-protected amino acid and an equimolar amount of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.
-
Add this solution to the neutralized and washed resin.
-
Cool the reaction vessel in an ice bath.
-
Add an equimolar amount (relative to the amino acid) of N,N'-diisopropylcarbodiimide (DIC).
-
Mix the suspension while in the ice bath, then allow it to warm to room temperature.
-
Agitate the reaction mixture for a minimum of 4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Remove a small sample of resin beads, wash them with DCM, and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[7][8]
-
A blue color indicates an incomplete reaction. If the test is positive, continue agitating the reaction mixture for another 1-2 hours and re-test.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
If the Kaiser test remains positive after an extended coupling time, it is advisable to "cap" the unreacted amine groups to prevent the formation of deletion sequences.
-
Add 2 equivalents (relative to the initial resin loading) of acetic anhydride and pyridine to the reaction vessel and mix for 30 minutes.
-
Standard Boc-SPPS Cycle
The following steps are repeated for each subsequent amino acid in the peptide sequence.
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-20 minutes.
-
Filter the resin and wash thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.
-
-
Neutralization:
-
Standard Protocol: Wash the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes, twice. Then wash with DCM.
-
In Situ Neutralization Protocol: This more efficient method combines neutralization and coupling.[10][11][12] The TFA salt of the deprotected amine is neutralized by the base present in the subsequent coupling reaction mixture. This minimizes the time the free amine is exposed, which can reduce side reactions like diketopiperazine formation.
-
-
Coupling:
-
Activate the next Boc-amino acid (3-4 equivalents) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activated amino acid solution to the resin. If using a standard neutralization protocol, the resin should be neutralized and washed prior to this step. For in situ neutralization, add the activated amino acid solution and the neutralization base (e.g., DIEA) simultaneously or in rapid succession.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
Final Cleavage of the Peptide from the Resin
The final step involves cleaving the completed peptide from the benzhydrylamine resin and simultaneously removing the side-chain protecting groups. This requires strong acidic conditions. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.
3.3.1 High HF Cleavage Protocol
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F or Teflon).
-
Add a scavenger mixture to the vessel. A common scavenger for most peptides is anisole. For peptides containing cysteine, methionine, or tryptophan, a more complex scavenger cocktail is required (e.g., anisole, dimethylsulfide, p-thiocresol).
-
Cool the reaction vessel in a dry ice/methanol bath.
-
-
HF Distillation and Cleavage:
-
Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide).
-
Maintain the temperature between 0°C and 5°C and stir the mixture for 30-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended.
-
-
HF Removal:
-
After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.
-
3.3.2 TFMSA Cleavage Protocol
Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require a specialized apparatus but is still highly corrosive.
-
Preparation:
-
Dry the peptide-resin and place it in a round-bottom flask.
-
Add a scavenger cocktail (e.g., thioanisole and m-cresol) and TFA.
-
Cool the mixture in an ice bath.
-
-
Cleavage:
-
Slowly add TFMSA to the stirred suspension.
-
Allow the reaction to proceed at room temperature for 90-120 minutes.
-
3.3.3 HBr Cleavage Protocol
Hydrogen bromide in TFA is another strong acid cleavage method.
-
Preparation:
-
Suspend the dried peptide-resin in a mixture of TFA, a scavenger (e.g., pentamethylbenzene and thioanisole).
-
-
Cleavage:
-
Add a solution of 30% HBr in acetic acid.
-
Stir the mixture for 60-90 minutes at room temperature.
-
Post-Cleavage Work-up
-
Peptide Precipitation:
-
Isolation and Washing:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[13]
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the key processes in peptide synthesis using benzhydrylamine resins.
Caption: General workflow for Boc-SPPS on MBHA resin.
Caption: Simplified mechanism of acid-catalyzed peptide amide cleavage.
Caption: Structures of common benzhydrylamine-type linkers.
Conclusion
Benzhydrylamine resins, particularly MBHA, remain a cornerstone of solid-phase peptide synthesis for the production of C-terminal peptide amides using the robust Boc/Bzl strategy. Their reliability, coupled with well-established protocols for coupling and cleavage, ensures their continued relevance in both academic research and industrial drug development. A thorough understanding of their chemical properties and the practical details of the synthesis cycle is crucial for achieving high-purity, high-yield peptide products. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of these essential tools in modern peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to the Safety and Handling of 4,4'-Dimethoxybenzhydrylamine
This guide provides comprehensive safety and handling information for 4,4'-Dimethoxybenzhydrylamine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling precautions, and emergency procedures.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and those of structurally similar compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO₂ | [1][2] |
| Molecular Weight | 243.31 g/mol | [1][2] |
| CAS Number | 19293-62-0 | [1][2][3] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 60.0 to 63.0 °C | [4] |
| Purity | >98.0% (TLC)(HPLC) | [4] |
| Synonyms | 1,1-Di(p-anisyl)methylamine | [1][4] |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[5] / H315: Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[6] |
Precautionary Statements: [5][7][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands and skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
-
P302+P352: IF ON SKIN: wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
Experimental Protocols
Detailed experimental safety data for this compound are not publicly available. The following is a generalized protocol for an acute oral toxicity study (OECD 423), which would be a standard method to determine the LD50 of such a compound.
Title: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The toxic class is determined based on the number of mortalities at specific dose levels.
Safe Handling and Storage
Handling:
Storage:
-
Protect from direct sunlight.[7]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Government approved safety goggles or face shield.[8][9] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[8][11] Protective clothing to prevent skin exposure.[8][9] |
| Respiratory Protection | Government approved respirator if ventilation is inadequate or for spill response.[8][11] |
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.[7][8]
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[8][10] |
| Skin Contact | Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[8][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][10] |
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.[8]
-
Avoid breathing vapors, mist, or gas.[8]
-
Ensure adequate ventilation.[8]
-
Evacuate personnel to a safe area.
Environmental Precautions:
Methods for Cleaning Up:
-
Soak up with inert absorbent material (e.g., sand, silica gel).[10]
-
Keep in suitable, closed containers for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards:
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]
Protective Equipment for Firefighters:
Stability and Reactivity
-
Reactivity: No known hazardous reactions under normal conditions.[9]
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Incompatible products, heat, and direct sunlight.[7][10]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Toxicological Information
No specific acute toxicity data is available for this compound. Based on related compounds, it is presumed to be harmful if swallowed and may cause skin and eye irritation or burns.[5][6] The toxicological properties have not been fully investigated.[10]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12] Contact a licensed professional waste disposal service to dispose of this material.[7]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 19293-62-0 [amp.chemicalbook.com]
- 3. amiscientific.com [amiscientific.com]
- 4. This compound 19293-62-0 | TCI AMERICA [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. fishersci.com [fishersci.com]
Solubility of 4,4'-Dimethoxybenzhydrylamine in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4,4'-Dimethoxybenzhydrylamine, a key intermediate in various chemical syntheses. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides qualitative solubility information and presents a comprehensive, standardized experimental protocol for researchers to determine precise solubility in various solvents. This guide is intended to equip scientific professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in their own laboratory settings, thereby facilitating its effective use in research and development.
Introduction
This compound is an organic compound of significant interest in medicinal chemistry and materials science. Its utility in synthetic pathways is often dependent on its solubility characteristics in different solvent systems. Understanding these properties is crucial for reaction optimization, purification, and formulation development. This guide provides a foundational understanding of its known solubility and a practical framework for its quantitative determination.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly accessible literature. However, qualitative assessments have been made, indicating its general behavior in common laboratory solvents.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (g/L) | Temperature (°C) |
| Protic | Methanol | Soluble[1] | Data not available | Not Specified |
| Ethanol | Data not available | Data not available | Not Specified | |
| Water | Insoluble | Data not available | Not Specified | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Not Specified |
| Dichloromethane (DCM) | Data not available | Data not available | Not Specified | |
| Acetone | Data not available | Data not available | Not Specified | |
| Ethyl Acetate | Data not available | Data not available | Not Specified | |
| Nonpolar | Hexane | Data not available | Data not available | Not Specified |
| Toluene | Data not available | Data not available | Not Specified |
Note: The table above is intended to be populated by the researcher following the experimental protocol outlined in this guide.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation :
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
-
Analysis :
-
Accurately weigh the filtered aliquot.
-
If necessary, dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility :
-
Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions made.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors that researchers should consider:
-
Temperature : Generally, the solubility of solids in liquids increases with temperature.[2] It is crucial to control the temperature accurately during the experiment.
-
Polarity : The principle of "like dissolves like" is a useful guideline.[2] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.
-
pH : For ionizable compounds, the pH of the aqueous solution can significantly impact solubility. As an amine, the solubility of this compound in aqueous media is expected to increase in acidic conditions due to the formation of a more soluble salt.
The following diagram illustrates the relationship between these key factors and the resulting solubility.
Caption: Factors affecting solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using 4,4'-Dimethoxybenzhydrylamine (Rink Amide) Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4,4'-Dimethoxybenzhydrylamine-functionalized resin, commonly known as Rink Amide resin, in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal peptide amides. This resin is favored for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry and its acid-labile linker, which allows for the cleavage of the peptide from the solid support under relatively mild acidic conditions.
Introduction to this compound (Rink Amide) Resin in SPPS
Rink Amide resin is a cornerstone of modern solid-phase peptide synthesis, particularly for the production of peptides with a C-terminal amide functionality, a common feature in many biologically active peptides. The this compound linker is highly acid-sensitive, enabling the final cleavage and deprotection of the peptide to be performed in a single step using trifluoroacetic acid (TFA).
Key Advantages:
-
Mild Cleavage Conditions: The dimethoxy substitutions on the benzhydryl group increase the acid lability of the linker, allowing for cleavage with moderate concentrations of TFA, which helps in preserving sensitive amino acid residues.
-
Compatibility with Fmoc Chemistry: The resin is fully compatible with the base-labile Fmoc protecting group strategy, which is the most common approach in modern SPPS.
-
Direct Production of Peptide Amides: The amine functionality of the linker directly yields a C-terminal amide upon cleavage, eliminating the need for post-synthesis amidation steps.
-
Robust and Reliable: Rink Amide resin is known for its consistent performance and suitability for a wide array of peptide sequences.[1]
Experimental Protocols
The following protocols outline the standard procedures for manual solid-phase peptide synthesis on Rink Amide resin. These can be adapted for automated synthesizers.
Resin Swelling
Proper swelling of the resin is critical for ensuring that the reactive sites are accessible for subsequent chemical transformations.
Protocol:
-
Place the desired amount of Rink Amide resin in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF from the reaction vessel.
First Amino Acid Coupling
For Rink Amide resin, the first step is the removal of the Fmoc group from the linker, followed by the coupling of the C-terminal amino acid.
Protocol:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 12 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Peptide Chain Elongation
Subsequent amino acids are added by repeating the deprotection and coupling steps.
Protocol:
-
Fmoc Deprotection:
-
Follow the same procedure as described in section 2.2.1.
-
-
Coupling of the Next Amino Acid:
-
Activate and couple the next Fmoc-protected amino acid as described in section 2.2.2.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction and wash the resin as described in sections 2.2.3 and 2.2.4.
-
-
Repeat these steps until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
Standard Cleavage Protocol:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. A standard and effective cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[3] TIS and water act as scavengers to trap reactive cations generated during the cleavage process, which can otherwise lead to side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[3]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol to Prevent C-terminal N-alkylation:
A significant side reaction with Rink Amide resin is the alkylation of the C-terminal amide by carbocations generated from the linker during TFA cleavage.[4][5][6] To mitigate this, a modified cleavage cocktail is recommended.
-
Follow steps 1 and 2 of the standard cleavage protocol.
-
Prepare the cleavage cocktail: TFA/DCM/1,3-dimethoxybenzene (20:80:3-5, v/v/v) . The use of 1,3-dimethoxybenzene has been shown to almost quantitatively prevent the formation of C-terminal N-alkylated peptide amides.[4][5]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 15-45 minutes at room temperature. For peptides containing Arginine, the time may need to be extended to 1-2 hours.[7]
-
Follow steps 6-10 of the standard cleavage protocol to isolate the peptide.
Data Presentation
The following tables summarize key quantitative data related to the use of Rink Amide resin in SPPS.
| Parameter | Typical Value/Range | Reference(s) |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | [8] |
| Swelling Time in DMF | 10 - 30 minutes | [2][9] |
| Fmoc Deprotection Time | 15 - 20 minutes (2 steps) | [2] |
| Amino Acid Equivalents | 3 - 5 equivalents | [2] |
| Coupling Agent Equivalents | 3 - 5 equivalents | [2] |
| Coupling Time | 1 - 2 hours | [9] |
| Cleavage Time | 1.5 - 3 hours | [10] |
Table 1: General Parameters for SPPS on Rink Amide Resin.
| Cleavage Cocktail Composition (v/v/v) | Target Peptides and Conditions | Reference(s) |
| 95% TFA / 2.5% Water / 2.5% TIS | General-purpose cleavage for most peptides. Recommended for sequences containing Trp, Met, or Cys to minimize side reactions. | [3] |
| 20% TFA in DCM with 3-5% 1,3-dimethoxybenzene | Specifically designed to prevent C-terminal N-alkylation, a common side reaction with Rink Amide resin. Reaction time is typically 15-45 minutes. | [4][5][11] |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | For particularly difficult sequences or peptides with multiple sensitive residues. | [3] |
| 10% TFA in DCM | Can be used for cleavage, but higher concentrations of acid can lead to the cleavage of the linker from the polystyrene backbone, causing colored impurities. | [12] |
Table 2: Recommended Cleavage Cocktails for Rink Amide Resin.
Visualizations
Overall Workflow for SPPS on Rink Amide Resin
Caption: General workflow for solid-phase peptide synthesis using Rink Amide resin.
Cleavage Mechanism of Peptide from Rink Amide Resin
Caption: Acid-catalyzed cleavage of a peptide amide from Rink Amide resin.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Solid-Phase Peptide Synthesis
Topic: Protocol for Attaching the First Amino acid to MBHA Resin
For researchers, scientists, and professionals in drug development, the successful attachment of the first amino acid to a solid support is a critical initial step in Solid-Phase Peptide Synthesis (SPPS). This document provides a detailed protocol for the coupling of a Boc-protected amino acid to 4-Methylbenzhydrylamine (MBHA) resin, a common support for the synthesis of C-terminal peptide amides using Boc chemistry.
Introduction
MBHA resin is a widely utilized support for producing peptide amides via Boc-based SPPS.[1] The resin is typically supplied as a hydrochloride salt to protect the amine groups from oxidation.[1] Therefore, a neutralization step is required before coupling the first N-α-Boc-protected amino acid. The linkage formed is an amide bond between the C-terminus of the amino acid and the amine group of the resin. This bond is stable to the repetitive TFA treatments used for Boc deprotection during synthesis but can be cleaved under strong acid conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to release the final peptide amide.[1][2]
Standard carbodiimide activation methods are commonly employed for the coupling reaction. The efficiency of this initial loading step is crucial as it determines the maximum possible yield of the final peptide.
Experimental Protocol: Attaching the First Boc-Amino Acid to MBHA Resin
This protocol outlines the key steps for the successful attachment of the first amino acid. It includes resin preparation, amino acid activation, coupling, and capping of any unreacted functional sites on the resin.
Materials and Reagents
| Material/Reagent | Purpose |
| MBHA Resin (HCl salt form) | Solid support for peptide synthesis |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reaction |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reaction |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization of the resin |
| N-α-Boc-protected Amino Acid | The first amino acid to be attached |
| N-Hydroxybenzotriazole (HOBt) | Additive to suppress racemization |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent (activates the amino acid) |
| Acetic Anhydride | Capping agent |
| Pyridine | Base for the capping reaction |
| Methanol (MeOH) | Solvent for final washing |
Quantitative Parameters for Coupling
The following table summarizes the recommended quantities of reagents relative to the substitution level of the MBHA resin.
| Reagent | Equivalents (relative to resin substitution) | Reference |
| Boc-Amino Acid | 1.5 to 2.5 | [1] |
| HOBt | 1.5 to 2.5 (equal to Boc-amino acid) | [1] |
| DIC | 1.5 to 2.5 (equal to Boc-amino acid) | [1] |
| Acetic Anhydride (for capping) | 2.0 | [1] |
| Pyridine (for capping) | 2.0 | [1] |
Step-by-Step Procedure
Step 1: Resin Neutralization and Swelling
-
Place the MBHA resin in a suitable reaction vessel.
-
Add a solution of 10% (v/v) DIPEA in DCM, using approximately 10 mL of solution per gram of resin.[1]
-
Agitate the suspension with a mechanical shaker for 10 to 15 minutes to neutralize the HCl salt.[1]
-
Filter the resin and wash thoroughly with DCM to remove excess DIPEA and the resulting salt.[1]
-
Add DMF (approximately 10 mL per gram of resin) to the resin to swell it for the upcoming coupling reaction.[1]
Step 2: Amino Acid Activation
-
In a separate flask, dissolve the Boc-amino acid (1.5-2.5 equivalents) and an equimolar amount of HOBt in a minimal volume of DMF.[1]
-
Cool the mixture in an ice bath.[1]
-
Add DIC (an amount equimolar to the Boc-amino acid) to the solution.[1]
-
Allow the activation mixture to stand for approximately 10 minutes.[3]
Step 3: Coupling to the Resin
-
Add the activated amino acid solution to the swollen and neutralized resin.[1]
-
Allow the reaction vessel to warm to room temperature.
-
Agitate the mixture with a mechanical shaker for 2 to 4 hours at room temperature.[1][3]
Step 4: Monitoring the Reaction
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the sample thoroughly with DCM.
-
Perform a qualitative Kaiser test to check for the presence of free primary amines.[1] A yellow or faint blue result indicates a successful coupling, while a dark blue result signifies the presence of unreacted amine groups.
-
If the Kaiser test is positive (dark blue), continue agitating the reaction mixture for another hour and re-test.[1]
Step 5: Capping Unreacted Amines
-
If the Kaiser test remains positive after extended coupling, it is necessary to "cap" the unreacted amine groups to prevent them from participating in subsequent synthesis steps.
-
Add acetic anhydride (2 equivalents) and pyridine (2 equivalents) to the reaction vessel.[1]
-
Agitate the mixture for an additional 30 minutes at room temperature.[1]
Step 6: Final Washing and Drying
-
Filter the resin in a sintered glass funnel.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally Methanol (3 times). Use enough solvent in each wash to form a slurry.[1]
-
Dry the resin in vacuo to a constant weight.[1] The substitution level can be estimated from the weight gain or determined more accurately using a quantitative method like the picric acid test.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the protocol for attaching the first amino acid to MBHA resin.
Caption: Workflow for the attachment of the first Boc-amino acid to MBHA resin.
Conclusion
The protocol described provides a robust method for the initial and crucial step of loading the first amino acid onto MBHA resin. Careful execution of the neutralization, coupling, and capping steps is essential for achieving a high loading efficiency and ensuring the quality of the subsequent peptide synthesis. Monitoring the reaction with a qualitative method like the Kaiser test is highly recommended to ensure the reaction proceeds to completion before continuing with the synthesis of the peptide chain.
References
Application Notes and Protocols for Cleavage of Peptides from 4,4'-Dimethoxybenzhydrylamine (MBHA) Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4'-Dimethoxybenzhydrylamine (MBHA) resin is a widely utilized solid support for the synthesis of peptide amides using Boc solid-phase peptide synthesis (SPPS). The final and critical step in this process is the cleavage of the synthesized peptide from the resin, which simultaneously removes the side-chain protecting groups. Due to the stability of the linkage between the peptide and the MBHA resin, this cleavage requires strong acidic conditions. This document provides detailed application notes and protocols for the most common cleavage methods, a summary of quantitative data from various studies, and visual workflows to guide researchers through this essential process.
Cleavage Methodologies: An Overview
The selection of the appropriate cleavage method depends on the amino acid composition of the peptide, the protecting groups used, and the available laboratory equipment. The most prevalent methods for cleaving peptides from MBHA resin involve the use of strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide (HBr) in trifluoroacetic acid (TFA). Each method has its advantages and disadvantages in terms of safety, equipment requirements, and potential side reactions.
Key Considerations:
-
Scavengers: During cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These can lead to side reactions with nucleophilic amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these modifications, scavengers are added to the cleavage cocktail to trap these reactive species. Common scavengers include thioanisole, thiocresol, anisole, and water.
-
Amino Acid Composition: Peptides containing sensitive amino acid residues require specific scavenger cocktails and reaction conditions to minimize side reactions. For instance, peptides with tryptophan are prone to alkylation, while those with methionine can be oxidized.
-
Safety: HF is extremely toxic and corrosive, requiring a specialized apparatus for its use. TFMSA and HBr/TFA are also highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
Data Presentation: Quantitative Analysis of Cleavage Efficiency
The following table summarizes quantitative data on cleavage yield and crude peptide purity from different studies employing various cleavage methods on MBHA resin. It is important to note that these results are from studies on different model peptides and under varied experimental conditions, and therefore do not represent a direct comparative analysis.
| Cleavage Method | Model Peptide | Cleavage Yield (%) | Crude Purity (%) | Reference |
| In situ generated HBr | Dusquetide | 87 | ~80 | [1] |
| In situ generated HBr | RR4 heptapeptide | 82 | ~95 | [1] |
| In situ generated HBr | Polymyxin B3 | 92 (acidolysis yield) | 72 | [2] |
Experimental Protocols
Protocol 1: Hydrogen Fluoride (HF) Cleavage ("Low-High" HF Procedure)
This two-step procedure is often recommended as it minimizes peptide degradation.[3] The "low" HF step removes most of the side-chain protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin.
Materials:
-
Peptide-MBHA resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.5 g) in the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Low HF Step:
-
Add scavengers: p-cresol (0.5 mL) and dimethyl sulfide (3.25 mL).
-
Cool the reaction vessel to 0°C.
-
Carefully distill HF (1.25 mL) into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS by vacuum.
-
-
High HF Step:
-
To the resin from the low HF step, add p-cresol (0.5 mL) and anisole (0.5 mL).
-
Cool the reaction vessel to 0°C.
-
Distill HF (4.5 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with DCM to remove the cleaved peptide.
-
Combine the DCM washes and precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong, non-volatile acid that serves as an alternative to HF and does not require a specialized apparatus.[4]
Materials:
-
Peptide-MBHA resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.
-
Cleavage Cocktail Addition:
-
Add thioanisole (0.25 mL) and m-cresol (0.25 mL) to the resin and stir for 5-10 minutes.
-
Cool the flask in an ice bath (0-5°C).
-
Add cold TFA (2.5 mL) and stir for 5 minutes.
-
Slowly add TFMSA (0.25 mL) dropwise while stirring vigorously to dissipate heat.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 90-120 minutes.
-
-
Work-up:
-
Filter the resin using a sintered glass funnel and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Hydrogen Bromide (HBr) in TFA Cleavage
This method utilizes a solution of HBr in acetic acid added to a TFA cleavage cocktail.[4][5]
Materials:
-
Peptide-MBHA resin
-
30% HBr in acetic acid
-
Trifluoroacetic acid (TFA)
-
Pentamethylbenzene
-
Thioanisole
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.
-
Cleavage Cocktail Preparation:
-
In the flask with the resin, add pentamethylbenzene (500 mg) and thioanisole (600 µL).
-
Add TFA (10 mL) to the flask.
-
-
Cleavage Reaction:
-
To the suspension, add 30% HBr in acetic acid (400 µL).
-
Stir the mixture at room temperature for 60-90 minutes.
-
-
Work-up:
-
Filter the resin and wash with TFA.
-
Combine the filtrates and precipitate the peptide with cold diethyl ether.
-
Isolate and wash the peptide as described in the previous protocols.
-
Dry the crude peptide under vacuum.
-
Visualizing the Process
Peptide Cleavage from MBHA Resin: Experimental Workflow
Caption: Experimental workflow for peptide cleavage from MBHA resin.
General Mechanism of Acid-Catalyzed Cleavage from MBHA Resin
Caption: Simplified mechanism of acid cleavage from MBHA resin.
References
- 1. mdpi.com [mdpi.com]
- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of C-terminal Amide Peptides with Benzhydrylamine Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant number of biologically active peptides and peptide hormones feature a C-terminal amide, a modification crucial for their conformational stability and biological function. The replacement of the C-terminal carboxyl group with an amide mitigates the negative charge, which can enhance receptor binding affinity and increase the peptide's stability against enzymatic degradation by carboxypeptidases. Solid-phase peptide synthesis (SPPS) utilizing benzhydrylamine polymers, such as 4-methylbenzhydrylamine (MBHA) resin and Rink Amide-MBHA resin, is a cornerstone technique for the efficient production of these vital biomolecules.
Benzhydrylamine-based resins are designed to yield a C-terminal amide upon cleavage of the synthesized peptide from the solid support. The choice between different benzhydrylamine polymers and the overarching synthesis strategy—either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry—depends on the specific peptide sequence, its complexity, and the desired scale of synthesis. This document provides detailed protocols and quantitative data to guide researchers in the successful synthesis of C-terminal amide peptides using these versatile solid supports.
Data Presentation
The efficiency of solid-phase peptide synthesis is paramount for obtaining high-purity target peptides. The following tables summarize representative quantitative data for coupling efficiencies of amino acids and the final purity of a model peptide synthesized on benzhydrylamine-type resins.
Table 1: Representative Coupling Efficiencies of Amino Acids in Boc-SPPS on MBHA Resin
| Carboxyl-Reacting Amino Acid | Amine-Reacting Residue | Coupling Efficiency (%) |
| Histidine | Varies | < 98 |
| Threonine | Varies | < 98 |
| Arginine | Varies | < 98 |
| Valine | Varies | < 98 |
| Isoleucine | Varies | < 98 |
| Glutamine | Varies | < 98 |
| Alanine | Leucine | > 99 |
| Leucine | Glycine | > 99 |
| Phenylalanine | Alanine | > 99 |
| Glycine | Valine | > 99 |
Note: Coupling efficiencies were monitored by the ninhydrin reaction. Couplings under 99% are often considered incomplete and may require a second coupling step. The efficiency can decrease with increasing peptide length.[1]
Table 2: Final Yield and Purity of a Model Peptide Amide (Lys-Val-Phe-Ala-NH₂) Synthesized on Rink-Amide MBHA Resin
| Synthesis Strategy | Cleavage Method | Crude Yield (%) | Purity by HPLC (%) |
| Fmoc/tBu | 95% TFA / 2.5% TIS / 2.5% H₂O | ~85 | > 95 |
| Boc/Bzl | HF/Anisole (9:1) | ~80 | > 95 |
Note: Yields and purities are representative and can vary based on the peptide sequence, coupling reagents, and purification methods.[2][3][4][5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of solid-phase peptide synthesis for C-terminal amides and the chemical logic of the cleavage step from a benzhydrylamine resin.
Caption: General workflow for solid-phase synthesis of C-terminal amide peptides.
Caption: Cleavage of the peptide amide from the benzhydrylamine resin.
Experimental Protocols
Protocol 1: Boc-SPPS for Peptide Amides on MBHA Resin
This protocol outlines the manual synthesis of a peptide amide using the Boc/Bzl strategy on MBHA resin.
1. Resin Preparation and First Amino Acid Coupling: a. Weigh the MBHA resin (HCl salt form, typical substitution 0.2-0.8 mmol/g) into a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 1 hour. c. Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 10 minutes. d. Wash the resin thoroughly with DCM (3x) and then dimethylformamide (DMF) (3x).[6] e. To couple the first Boc-protected amino acid, pre-activate it by dissolving 3 equivalents (relative to resin substitution) of the amino acid and 3 equivalents of HBTU/HOBt in DMF. Add 6 equivalents of DIPEA and allow to react for 2 minutes. f. Add the activated amino acid solution to the resin and agitate for 2-4 hours. g. Monitor the coupling completion using the quantitative ninhydrin (Kaiser) test. If the test is positive (blue beads), recouple with freshly activated amino acid. h. If coupling remains incomplete, cap any unreacted amino groups with acetic anhydride/DIPEA in DMF (1:1:8) for 30 minutes.
2. Synthesis Cycle (Deprotection and Coupling): a. Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[7] b. Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x). c. Neutralization: Neutralize the resin with 10% DIPEA in DMF for 10 minutes. d. Washing: Wash the resin with DMF (3x). e. Coupling: Couple the next Boc-protected amino acid as described in step 1e-1g. f. Repeat the synthesis cycle for each amino acid in the sequence.
3. Cleavage and Deprotection: a. After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail. For most peptides, a mixture of 90% anhydrous hydrogen fluoride (HF) and 10% anisole (as a scavenger) is used. Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. c. Cool the HF apparatus to -5 to 0°C. d. Add the dried peptide-resin to the reaction vessel. e. Condense the HF into the vessel and stir for 1 hour at 0°C. f. Evaporate the HF under a stream of nitrogen. g. Precipitate the cleaved peptide by adding cold diethyl ether. h. Collect the crude peptide by filtration, wash with cold ether, and dry. i. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc-SPPS for Peptide Amides on Rink Amide-MBHA Resin
This protocol describes the manual synthesis of a peptide amide using the Fmoc/tBu strategy on Rink Amide-MBHA resin.
1. Resin Preparation and First Amino Acid Coupling: a. Weigh the Fmoc-Rink Amide-MBHA resin (typical substitution 0.2-0.8 mmol/g) into a reaction vessel. b. Swell the resin in DMF for 1 hour. c. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.[8] d. Washing: Wash the resin thoroughly with DMF (5x). e. First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard activation methods (e.g., HBTU/HOBt/DIPEA as described in Protocol 1, step 1e) for 2 hours. f. Monitor coupling completion with the ninhydrin test. Recouple or cap as necessary.
2. Synthesis Cycle (Deprotection and Coupling): a. Deprotection: Remove the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. b. Washing: Wash the resin with DMF (5x). c. Coupling: Couple the next Fmoc-protected amino acid as described in step 1e-1f. d. Repeat the synthesis cycle for each amino acid in the sequence.
3. Cleavage and Deprotection: a. After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum. c. Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[9] d. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow to react at room temperature for 2-3 hours with occasional agitation. e. Filter the resin and collect the filtrate. f. Precipitate the peptide from the filtrate by adding cold diethyl ether. g. Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry. h. Purify the peptide using RP-HPLC.
Protocol 3: Quantitative Ninhydrin (Kaiser) Test for Monitoring Coupling
This test is used to detect free primary amines on the resin, indicating incomplete coupling.
1. Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
2. Procedure: a. Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. b. Add 2-3 drops of each of Solution A, B, and C. c. Heat the tube at 100°C for 5 minutes. d. Observe the color of the beads and the solution.
- Negative (complete coupling): Beads and solution are colorless or yellowish.
- Positive (incomplete coupling): Beads and/or solution turn a deep blue.[8]
Conclusion
The synthesis of C-terminal amide peptides is a critical capability for researchers in drug discovery and chemical biology. Benzhydrylamine polymers offer a robust and reliable solid support for these syntheses. By selecting the appropriate resin and synthesis strategy (Boc or Fmoc) and carefully following established protocols for coupling, monitoring, and cleavage, researchers can efficiently produce high-purity peptide amides for a wide range of applications. The detailed protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this essential synthetic methodology.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gencefebio.com [gencefebio.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. research.monash.edu [research.monash.edu]
High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) represents a significant advancement in peptide synthesis technology, offering dramatic improvements in speed, purity, and sustainability. This protocol enables the rapid and efficient production of high-quality peptides, crucial for research, therapeutic development, and various life science applications. The core principles of HE-SPPS involve the strategic use of microwave energy to accelerate both the deprotection and coupling steps, optimized reagent combinations such as Diisopropylcarbodiimide (DIC) and Oxyma Pure, and streamlined washing protocols. These innovations lead to substantially reduced cycle times, higher crude peptide purity, and a significant reduction in solvent waste.[1][2][3]
Data Presentation: Performance of HE-SPPS Protocols
The following tables summarize the performance of HE-SPPS in the synthesis of various peptides, highlighting the key advantages of this technology over conventional methods.
| Peptide Sequence | Length (Amino Acids) | Synthesis Method | Cycle Time (min) | Total Synthesis Time (min) | Crude Purity (%) | Reference |
| Acyl Carrier Protein (65-74) | 10 | HE-SPPS | 4 | 44 | 93 | [1][4] |
| β-Amyloid (1-42) | 42 | HE-SPPS | 4 | 229 | 72 | [1][4] |
| Difficult Sequence (Example) | 10 | Conventional SPPS | - | >1200 | <50 | [5] |
| Difficult Sequence (Example) | 10 | Microwave-Assisted SPPS | <10 | <180 | >70 | [5][6] |
Experimental Protocols: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS)
This section provides a detailed methodology for performing HE-SPPS using a microwave peptide synthesizer.
Materials and Reagents
-
Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with a typical loading of 0.3-0.6 mmol/g.
-
Fmoc-protected Amino Acids: Standard and side-chain protected amino acids.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Coupling Reagents:
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
-
Solvents:
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethanol (for piperazine-based deprotection, optional)
-
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or other suitable cleavage mixture depending on the peptide sequence and protecting groups.
-
Precipitation and Washing Solvent: Cold diethyl ether.
Instrumentation
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for identity confirmation
HE-SPPS Protocol: Step-by-Step
This protocol describes a standard cycle for the addition of one amino acid. The cycle is repeated until the desired peptide sequence is assembled.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes at room temperature.
-
-
Fmoc-Deprotection (Microwave-Assisted):
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Apply microwave irradiation (e.g., 30 seconds ramp to 75°C, hold for 3 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Amino Acid Coupling (Microwave-Assisted):
-
Prepare the amino acid solution by dissolving the Fmoc-protected amino acid (5-fold excess), DIC (5-fold excess), and Oxyma Pure (5-fold excess) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 30 seconds ramp to 90°C, hold for 5 minutes).
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Repeat Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
HE-SPPS Workflow
Caption: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) Workflow.
Key Chemical Steps in HE-SPPS
Caption: Key Chemical Reactions in an HE-SPPS Cycle.
References
- 1. High-efficiency solid phase peptide synthesis (HE-SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cem.com [cem.com]
- 4. High-efficiency solid phase peptide synthesis (he -Spps) - Lookchem [lookchem.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4,4'-Dimethoxybenzhydrylamine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethoxybenzhydrylamine is a versatile primary amine utilized in organic synthesis, particularly as a linker or protecting group in peptide and medicinal chemistry. Its hydrochloride salt provides a stable, crystalline solid that is readily handled and stored. The dimethoxybenzhydryl (DMB) group is prized for its acid lability, allowing for facile cleavage under mild acidic conditions to release a primary amide or amine. This property makes it an invaluable tool in the synthesis of complex molecules where orthogonal protection strategies are required.
These application notes provide an overview of the synthesis of this compound hydrochloride and its application in the formation and subsequent deprotection of N-acylated derivatives, which are key intermediates in various synthetic routes.
Core Applications
-
Amide Synthesis: this compound serves as a precursor to protected primary amides. The amine is acylated with a carboxylic acid of interest, and the resulting N-(4,4'-dimethoxybenzhydryl) amide can be carried through multiple synthetic steps.
-
Acid-Labile Protecting Group: The DMB group acts as a protecting group for the amide nitrogen. It is stable to a range of reaction conditions but can be selectively removed with mild acids, such as trifluoroacetic acid (TFA), to unveil the primary amide functionality. This is particularly useful in the final stages of a synthesis.
-
Solution-Phase Peptide Synthesis: While less common than its resin-bound counterparts, the amine can be used in solution-phase synthesis to create C-terminal peptide amides.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound Hydrochloride
This two-step protocol describes the synthesis starting from the commercially available 4,4'-dimethoxybenzophenone.
Step 1: Reduction of 4,4'-Dimethoxybenzophenone to 4,4'-Dimethoxybenzhydrol
A reliable method for the synthesis of the intermediate alcohol involves the reduction of the ketone with sodium borohydride.
Methodology:
-
To a solution of 4,4'-dimethoxybenzophenone (4.84 g) in ethanol (80 ml), add sodium borohydride (1.03 g).[1]
-
Stir the mixture at room temperature for 7 hours.
-
Add water to the reaction mixture and stir for an additional 30 minutes.
-
Concentrate the solution to approximately 20 ml under reduced pressure.
-
Add ethyl acetate and water, then extract the aqueous layer with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to yield the target compound, 4,4'-dimethoxybenzhydrol.[1]
Step 2: Reductive Amination of 4,4'-Dimethoxybenzhydrol
The conversion of the intermediate alcohol to the desired amine can be achieved via a reductive amination protocol. A general method using ammonium acetate and a hydride reducing agent is described below.
Methodology:
-
Dissolve 4,4'-dimethoxybenzhydrol (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
-
Add ammonium acetate (10 equivalents).[2]
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.4 equivalents), to the mixture.[3]
-
Stir the reaction at room temperature for 18-24 hours under an inert atmosphere.[3]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Quantitative Data for Synthesis of 4,4'-Dimethoxybenzhydrol
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 4,4'-Dimethoxybenzophenone | Sodium Borohydride | Ethanol | 7 hours | 99% | [1] |
Protocol 2: N-Acylation of this compound
This protocol details the formation of an N-(4,4'-dimethoxybenzhydryl) amide using an acyl chloride.
Methodology:
-
Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base, such as triethylamine or N,N-diisopropylethylamine (1.5 equivalents), to neutralize the hydrochloride and free the amine.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.05 - 1.3 equivalents) dropwise to the stirred solution.[4][5]
-
Allow the reaction to warm to room temperature and stir for an appropriate time (typically 1-3 hours), monitoring progress by thin-layer chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).[4]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Representative Data for N-Acylation Reactions
| Amine Substrate | Acylating Agent | Catalyst/Base | Reaction Time | Yield | Reference |
| Imidazole | Benzoyl Chloride | Natural Clay | 5 min | 96% | [5] |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | DIPEA | 3 hours | 94% | [4] |
Protocol 3: Cleavage of the 4,4'-Dimethoxybenzhydryl (DMB) Group
The DMB group is cleaved under acidic conditions to yield the primary amide. A standard procedure using trifluoroacetic acid (TFA) is provided.
Methodology:
-
Safety Precaution: TFA is a highly corrosive acid. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.
-
Dissolve the N-(4,4'-dimethoxybenzhydryl) amide in a minimal amount of a suitable solvent like dichloromethane.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released carbocation.
-
Add the cleavage cocktail to the dissolved amide (typically 10-25 mL per gram of substrate).
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 4 hours, depending on the substrate.[6] Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the TFA by rotary evaporation, maintaining the bath temperature below 40 °C.[7]
-
Precipitate the crude product by adding a large volume of cold diethyl ether to the concentrated residue.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the product by filtration through a sintered glass funnel, washing thoroughly with cold diethyl ether.
-
Dry the solid product under vacuum.
Typical Cleavage Conditions
| Cleavage Reagent | Scavengers | Reaction Time | General Application | Reference |
| 95% Trifluoroacetic Acid (TFA) | Water, Triisopropylsilane (TIS) | 1.5 - 4 hours | Standard cleavage of acid-labile protecting groups | [7] |
| 10% TFA in Dichloromethane (DCM) | 1-5% TIS | Continuous flow or multiple washes | Milder cleavage for sensitive substrates |
Visualizations
Caption: Workflow for the synthesis and application of this compound HCl.
Caption: Simplified mechanism of the acid-catalyzed cleavage of the DMB protecting group.
References
- 1. Synthesis routes of 4,4'-Dimethoxybenzophenone [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. d-nb.info [d-nb.info]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with MbhA Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The choice of solid support is critical to the success of SPPS, dictating the C-terminal functionality of the peptide and influencing overall yield and purity. 4-Methylbenzhydrylamine (MbhA) resin is a widely utilized solid support for the synthesis of peptide amides, particularly employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2] MbhA resin is favored for its optimal balance between stability during synthesis and lability under strong acidic conditions for cleavage.[1] This application note provides a detailed protocol for the synthesis of a model peptide amide on MbhA resin, followed by its comprehensive analysis using mass spectrometry.
The Rink Amide MbhA resin, a popular variant, is designed for Fmoc-based synthesis and offers enhanced stability due to an acetamido spacer, which protects the linker from premature acid cleavage during Fmoc deprotection steps.[3][4][5] This allows for the reliable synthesis of complex peptide sequences with high purity.[4][5]
Accurate characterization of the synthesized peptide is paramount to ensure its identity, purity, and suitability for downstream applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the primary analytical techniques for this purpose.[6] This document outlines detailed protocols for sample preparation and analysis by both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.
Experimental Protocols
I. Peptide Synthesis on MbhA Resin (Boc Strategy)
This protocol describes the manual synthesis of a model peptide amide.
1. Resin Preparation and First Amino Acid Coupling:
-
Resin Swelling: Swell MbhA resin (typical substitution: 0.5-1.0 mmol/g) in dichloromethane (DCM) for 30 minutes.
-
Neutralization: If the resin is supplied as an HCl salt, neutralize it by washing with 10% (v/v) diisopropylethylamine (DIPEA) in DCM for 15 minutes. Wash thoroughly with DCM.
-
First Amino Acid Coupling:
-
Dissolve 2.0 equivalents of the first Boc-protected amino acid and 2.0 equivalents of HOBt (1-Hydroxybenzotriazole) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add this solution to the resin, followed by 2.0 equivalents of DIC (N,N'-diisopropylcarbodiimide).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another 1-2 hours.
-
After complete coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
2. Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash with DCM (3x) and DMF (3x).
-
Amino Acid Coupling: Repeat the coupling step as described in 1.3 for each subsequent amino acid in the peptide sequence.
3. Cleavage and Deprotection:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing Trp, Met, or Cys, scavengers like 1,2-ethanedithiol (EDT) or thioanisole should be added.
-
Cleavage Reaction:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
II. Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile. Filter the solution to remove any particulates.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
III. Mass Spectrometry Analysis
1. Sample Preparation for Mass Spectrometry:
-
Prepare a stock solution of the purified peptide in water or 50:50 acetonitrile/water at a concentration of 1 mg/mL.
-
For MALDI-TOF analysis, dilute the stock solution to 1-10 pmol/µL.
-
For ESI-MS analysis, dilute the stock solution to 10-100 fmol/µL in a solvent compatible with electrospray, typically 50% acetonitrile with 0.1% formic acid.
2. MALDI-TOF Mass Spectrometry Protocol:
-
Matrix Selection: For peptides up to 3,000 Da, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. For larger peptides, sinapinic acid (SA) is often used.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in 50:50 acetonitrile/water with 0.1% TFA.
-
Spotting Technique (Dried Droplet):
-
Mix 1 µL of the peptide sample solution with 1 µL of the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using a standard peptide mixture.
3. ESI Mass Spectrometry Protocol:
-
Sample Infusion/Injection: The prepared peptide solution can be directly infused into the mass spectrometer via a syringe pump or injected through an LC system (LC-MS).
-
Instrumentation Settings:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Set according to the instrument manufacturer's recommendations (typically 3-5 kV).
-
Source Temperature: Optimize for the specific peptide and solvent system.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the expected charge states of the peptide. Deconvolute the resulting multi-charged ion series to determine the molecular weight of the peptide.
Data Presentation
The successful synthesis and purification of the target peptide should be confirmed by HPLC and mass spectrometry. The data should be summarized to provide a clear overview of the synthesis outcome.
Table 1: Summary of a Model Peptide Synthesis and Characterization
| Parameter | Result | Method |
| Peptide Sequence | Ac-Arg-Gly-Gly-Phe-Leu-NH₂ | - |
| Theoretical Mass (Da) | 577.67 | - |
| Crude Yield (%) | 75% | Gravimetric |
| Purity (Crude, %) | 70% | RP-HPLC (AUC at 214 nm) |
| Purity (Purified, %) | >98% | RP-HPLC (AUC at 214 nm) |
| Observed Mass (MALDI) | 578.34 [M+H]⁺ | MALDI-TOF MS |
| Observed Mass (ESI) | 578.34 [M+H]⁺, 289.67 [M+2H]²⁺ | ESI-MS (after deconvolution) |
(Note: The data presented in this table is representative and will vary depending on the specific peptide sequence and synthesis conditions.)
Visualization of Experimental Workflow
A clear workflow diagram helps in visualizing the entire process from synthesis to analysis.
Caption: Workflow for peptide amide synthesis on MbhA resin and subsequent mass spectrometry analysis.
Logical Relationship Diagram
The choice of mass spectrometry technique can be guided by the specific analytical needs.
Caption: Decision tree for selecting the appropriate mass spectrometry technique for peptide analysis.
References
Application of 4,4'-Dimethoxybenzhydrylamine in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxybenzhydrylamine moiety is a cornerstone in modern bioconjugation, primarily through its incorporation into acid-labile linkers for solid-phase peptide synthesis (SPPS). Its application is central to the production of C-terminally amidated peptides, a common structural feature of many biologically active peptides. This document provides detailed application notes and protocols for the use of resins functionalized with this compound, most notably the Rink Amide resins, in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis of peptide amides.
Introduction to this compound-Based Resins
The this compound linker, often referred to as the Rink Amide linker, is a critical component of various solid supports used in Fmoc-based peptide synthesis.[1][2] The key feature of this linker is its acid lability, which allows for the cleavage of the synthesized peptide from the resin under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] This is a significant advantage over older methods that required harsh reagents like hydrofluoric acid. The Rink Amide linker is designed to yield a C-terminal amide upon cleavage, which is crucial for the biological activity and stability of many peptides.[1]
There are several variations of Rink Amide resins, including Rink Amide AM (aminomethyl) and Rink Amide MBHA (methylbenzhydrylamine).[1][4] While both produce peptide amides, Rink Amide MBHA resin, which has an acetamido spacer, is less acid-labile than the standard Rink Amide resin, offering enhanced stability during synthesis.[4] These resins are compatible with standard Fmoc chemistry, making them versatile tools for the synthesis of a wide range of peptide sequences.[2]
Quantitative Data
The selection of a suitable resin is critical for the success of solid-phase peptide synthesis. The following tables summarize key quantitative parameters for commonly used Rink Amide resins.
| Resin Type | Typical Loading Capacity (mmol/g) | Mesh Size | Key Features |
| Rink Amide AM Resin | 0.55 - 0.8 | 200-400 | General purpose resin for peptide amides.[5] |
| Rink Amide MBHA Resin | 0.3 - 0.8 | 200-400 | Enhanced acid stability due to an acetamido spacer.[6][7] |
| High-Load Rink Amide Resin | ~0.94 | Not Specified | Suitable for microwave-assisted SPPS.[8] |
| Cleavage Cocktail | Target Residues | Typical Cleavage Time | Expected Yield |
| TFA/H₂O/TIS (95:2.5:2.5) | Peptides without sensitive residues | 1.5 - 3 hours | High |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT - 82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | 2 - 4 hours | Good to High[9] |
| TFA/DCM with 3-5% 1,3-dimethoxybenzene | General peptides | 15 - 45 minutes | Good to High[10] |
Experimental Protocols
Protocol 1: Resin Swelling and Preparation
-
Weigh the desired amount of Rink Amide resin (e.g., 143 mg for a 0.1 mmol synthesis scale) and place it into a suitable reaction vessel, such as a syringe fitted with a polypropylene filter.[11]
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[12]
-
Allow the resin to swell at room temperature for 15-30 minutes.[11]
-
Drain the DMF from the reaction vessel.[12]
-
Wash the resin twice with DMF (1 mL for 1 minute each).[11]
Protocol 2: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle. Repeat for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.[12]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Protocol 3: Cleavage of the Peptide from the Resin
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[9]
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in Protocol 2, step 1.
-
Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times).[14]
-
-
Cleavage:
-
Prepare the appropriate cleavage cocktail immediately before use. For a standard peptide, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[9]
-
Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[9]
-
Allow the reaction to proceed at room temperature for 1.5 to 3 hours with occasional agitation. For peptides containing arginine, the cleavage time may need to be extended.[14]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail or DCM.[14]
-
Combine the filtrates and add the solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[14]
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis on Rink Amide resin.
Caption: Simplified mechanism of acid-catalyzed cleavage from a Rink Amide resin.
Caption: Decision tree for selecting a suitable cleavage cocktail.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. glycopep.com [glycopep.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. cem.com [cem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete coupling reactions during solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of incomplete coupling?
The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines on the resin-bound peptide. The most widely used method is the Kaiser (ninhydrin) test, where a blue or purple color on the resin beads signifies the presence of unreacted amino groups.[1][2] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and can give a false negative; in this case, a chloranil test or isatin test is recommended.[1] Another indicator can be the analysis of the crude peptide by HPLC after cleavage, which may show a significant peak corresponding to the deletion sequence (the peptide missing one or more amino acids).
Q2: What are the primary causes of incomplete coupling?
Incomplete coupling in SPPS can stem from several factors, often related to the peptide sequence itself or the reaction conditions:
-
Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine, Isoleucine, and Threonine, can physically block the approach of the incoming activated amino acid.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e-g., β-sheets) on the resin, making the N-terminus inaccessible for the next coupling reaction. This is particularly common for hydrophobic sequences.[4][5]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and react efficiently. Improper solvent choice or poor quality resin can lead to insufficient swelling.[6]
-
Suboptimal Activation: The carboxylic acid of the incoming amino acid must be sufficiently activated by the coupling reagent to react with the N-terminal amine. Inefficient activation can be due to degraded reagents, incorrect stoichiometry, or an inappropriate choice of coupling reagent for a specific "difficult" coupling.
-
"Difficult" Sequences: Certain peptide sequences are inherently more challenging to synthesize due to a combination of the factors above.
Q3: How can I improve the coupling efficiency for a "difficult" sequence?
For challenging sequences, a multi-pronged approach is often necessary:
-
Optimize Reaction Conditions: Increasing the reaction temperature can significantly enhance coupling efficiency and reduce reaction times.[7] For instance, one study demonstrated an improvement in purity for a model peptide from 7.8% using HCTU at room temperature to 91% using COMU at 75°C. The choice of solvent is also critical; for hydrophobic peptides, using N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1) can improve solvation and reduce aggregation.[4][8]
-
Employ a More Potent Coupling Reagent: For sterically hindered or aggregation-prone sequences, switching to a more reactive coupling reagent can be effective. Onium salt-based reagents like HBTU, HATU, and COMU are generally more efficient than carbodiimides like DIC.[9][10]
-
Perform a Double Coupling: If a coupling reaction is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with fresh reagents can be performed to drive the reaction to completion.[7][11]
-
Utilize Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic points in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation. This has been shown to increase product yields by up to 10-fold in highly aggregated sequences.
-
Capping: If incomplete coupling persists, it is advisable to permanently block the unreacted N-termini to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[7]
Q4: When should I consider using a different coupling reagent?
You should consider changing your coupling reagent when you encounter:
-
Repetitive incomplete couplings with a particular amino acid.
-
Synthesis of a known "difficult sequence."
-
Sterically hindered couplings (e.g., coupling to a proline or a β-branched amino acid).
-
The need to suppress racemization , in which case additives like HOBt or Oxyma Pure are crucial.
Quantitative Data on Coupling Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to overcome incomplete coupling.
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Peptide
| Coupling Reagent | Temperature (°C) | Purity of Crude Peptide (%) |
| HCTU | Room Temperature | 7.8 |
| COMU | 75 | 91 |
Data from a study on a sterically hindered model peptide.
Table 2: Impact of Pseudoproline Dipeptides on Peptide Yield
| Synthesis Strategy | Sequence Type | Impact on Yield |
| Standard SPPS | Highly aggregated sequence | Low |
| With Pseudoproline Dipeptide | Highly aggregated sequence | Up to 10-fold increase |
Table 3: Effect of Temperature on Coupling Time and Purity
| Temperature | Coupling Time | Crude Purity |
| Room Temperature | Standard | Baseline |
| Elevated Temperature | Reduced | Maintained or Improved |
General trend observed in SPPS.
Experimental Protocols
1. Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN (aqueous) in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Dark blue/purple beads and solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Colorless/yellow beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
2. Capping of Unreacted Amino Groups
This procedure is used to permanently block unreacted N-termini to prevent the formation of deletion sequences.
-
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
-
Procedure:
-
Following an incomplete coupling reaction, wash the resin thoroughly with DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, the capping step can be repeated.
-
3. Double Coupling Procedure
This method is employed to drive an incomplete coupling reaction to completion.
-
Procedure:
-
After the initial coupling reaction, perform a Kaiser test.
-
If the Kaiser test is positive, wash the resin thoroughly with DMF to remove any byproducts from the first coupling.
-
Prepare a fresh solution of the activated amino acid using the same stoichiometry as the initial coupling.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time.
-
After the second coupling, wash the resin with DMF and perform another Kaiser test to confirm completion.
-
Visualized Workflows and Pathways
Troubleshooting Incomplete Coupling Workflow
Caption: A flowchart for troubleshooting incomplete coupling.
Key Factors Leading to Incomplete Coupling
Caption: Key factors contributing to incomplete coupling in SPPS.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. reddit.com [reddit.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4,4'-Dimethoxybenzhydrylamine (Mmt) Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions associated with the use of 4,4'-Dimethoxybenzhydrylamine (Mmt) linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Mmt linker?
The this compound (Mmt) group is an acid-labile protecting group frequently used in solid-phase peptide synthesis (SPPS) for the protection of the side chains of amino acids such as Lysine, Ornithine, Cysteine, and Histidine. Its key advantage is its orthogonality to the commonly used Fmoc protecting group, allowing for selective deprotection and on-resin modification of the peptide.[1][2]
Q2: What are the most common side reactions observed during Mmt cleavage?
The most prevalent side reaction during the cleavage of the Mmt group is the alkylation of nucleophilic amino acid residues by the liberated Mmt cation. Tryptophan, Cysteine, and to a lesser extent, Methionine and Tyrosine are particularly susceptible to this modification.[3][4] Another potential issue is incomplete Mmt deprotection, which can lead to a heterogeneous final product.[1]
Q3: How can I monitor the progress of Mmt deprotection?
The release of the Mmt cation can be monitored spectrophotometrically at 460 nm, as the cation has a distinct color.[1] This allows for real-time tracking of the deprotection reaction. Alternatively, a small number of resin beads can be removed, washed, and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mmt groups.[5]
Q4: Can Mmt cleavage affect other protecting groups on my peptide?
Prolonged exposure to the acidic conditions used for Mmt cleavage, even at low TFA concentrations, can lead to the partial cleavage of other acid-labile protecting groups, such as Boc or Trityl (Trt), if they are present on the peptide.[1] Therefore, it is crucial to use the mildest possible conditions and the shortest reaction time necessary for complete Mmt removal.
Troubleshooting Guide
Issue 1: Incomplete Mmt Deprotection
Symptoms:
-
Mass spectrometry analysis of the final product shows a peak corresponding to the Mmt-protected peptide.
-
HPLC chromatogram displays a poorly resolved or broadened peak for the desired product, often with a shoulder or a distinct peak at a later retention time.
Possible Causes:
-
Insufficient reaction time.
-
Too low a concentration of Trifluoroacetic acid (TFA).
-
Poor swelling of the resin, limiting reagent access.
-
Steric hindrance around the Mmt-protected residue.
Solutions:
-
Increase Reaction Time: Extend the deprotection time in increments of 10-15 minutes, monitoring the reaction progress.
-
Increase TFA Concentration: Gradually increase the TFA concentration from 1% to 2-3% in Dichloromethane (DCM).
-
Repeat Deprotection Steps: Perform multiple, shorter deprotection steps instead of a single long one. For example, 5 repetitions of a 10-minute reaction have been shown to be effective.[6]
-
Ensure Proper Resin Swelling: Wash the resin thoroughly with DCM before deprotection to ensure optimal swelling.
Issue 2: Alkylation of Tryptophan Residues
Symptoms:
-
Mass spectrometry reveals a +228 Da modification on Tryptophan residues, corresponding to the addition of the Mmt group.
-
The appearance of a new, more hydrophobic peak in the HPLC chromatogram.
Possible Causes:
-
Generation of the highly reactive Mmt cation during cleavage.
-
Insufficient scavenging of the Mmt cation.
Solutions:
-
Use of Scavengers: Always include a scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is highly effective at quenching the Mmt cation.[6][7]
-
Optimize Scavenger Concentration: A typical cleavage cocktail includes 1-2% TFA and 2-5% TIS in DCM.
Issue 3: Alkylation of Cysteine Residues
Symptoms:
-
Mass spectrometry shows a +228 Da modification on Cysteine residues.
-
Difficulty in forming disulfide bonds in subsequent steps.
Possible Causes:
-
Reaction of the free thiol group of Cysteine with the Mmt cation.
Solutions:
-
Effective Scavenging: Similar to Tryptophan, the use of TIS is crucial to prevent Cysteine alkylation.[6]
-
Alternative Protecting Groups: For syntheses where Cysteine modification is a persistent issue, consider using a different thiol protecting group that is cleaved under different conditions.
Data Presentation
Table 1: Comparison of Common Mmt Cleavage Cocktails
| Cleavage Cocktail Composition | Typical Reaction Time | Efficacy | Notes |
| 1% TFA in DCM | 30-60 min | Moderate | Minimal risk to other acid-labile groups. May require longer times for complete removal. |
| 2% TFA, 5% TIS in DCM | 2 x 15 min | High | TIS effectively scavenges the Mmt cation, preventing side reactions. |
| 1-2% TFA, 2% TIS in DCM | 30 min | High | A commonly used and effective general protocol.[1] |
| Acetic Acid/TFE/DCM (1:2:7) | 1-2 hours | Moderate to High | A milder alternative for very acid-sensitive peptides. |
| 0.6 M HOBt in DCM/TFE (1:1) | 1 hour | High | An alternative non-TFA based method. |
Table 2: Quantitative Data on Mmt Removal Efficiency
The following data is based on a study optimizing the removal of Mmt from two Cysteine residues in oxytocin on-resin, followed by alkylation of the free thiols to quantify deprotection.[6]
| Deprotection Protocol (2% TFA, 5% TIS in DCM) | Total Alkylated Peptide (% of total crude sample) |
| 5 repetitions of 1-minute reactions | Lower Efficiency |
| 5 repetitions of 5-minute reactions | Moderate Efficiency |
| 3 repetitions of 10-minute reactions | Good Efficiency |
| 5 repetitions of 10-minute reactions | Highest Efficiency |
Note: The exact percentages were not provided in the source, but the relative efficiencies are indicated.
Experimental Protocols
Protocol 1: Standard On-Resin Mmt Deprotection
-
Swell the Mmt-protected peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress (see FAQ 3). If deprotection is incomplete, continue for another 30 minutes or repeat the treatment.
-
Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x), Methanol (2x), and DCM (3x).
-
Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x), followed by washing with DMF (3x).[5]
-
The resin is now ready for the next synthetic step.
Visualizations
Caption: Workflow for the on-resin deprotection of the Mmt group.
Caption: Prevention of Tryptophan alkylation by the Mmt cation using a scavenger.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimization of Cleavage from MBHA Resin
Welcome to the technical support center for peptide cleavage from 4-methylbenzhydrylamine (MBHA) resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize their cleavage process, ensuring high peptide yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of peptides from MBHA resin.
Problem: Low or No Peptide Yield After Cleavage and Precipitation
| Possible Cause | Recommended Solution |
| Incomplete Cleavage Reaction | MBHA resin is robust and requires strong acid conditions for efficient cleavage.[1] For Trifluoroacetic acid (TFA) cocktails, ensure a reaction time of at least 90-120 minutes at room temperature.[2] For resistant peptides, consider stronger acid systems like HF, TFMSA, or HBr/TFA.[3][4] If you suspect incomplete cleavage, you can re-treat the resin with a fresh cleavage cocktail.[5] |
| Peptide Precipitation Issues | Some peptides, especially very hydrophilic or short ones, may not precipitate well in cold ether. Try concentrating the TFA filtrate to a small volume (1-2 mL) under a gentle stream of nitrogen before adding 8-10 volumes of cold ether.[5] If precipitation is still poor, consider placing the ether suspension at 4°C or -20°C for an extended period (e.g., overnight).[3][6] |
| Peptide Re-attachment to Resin | Reactive cationic species generated during cleavage can re-attach to electron-rich residues (Trp, Tyr, Met), causing significant yield loss.[7] Ensure your cleavage cocktail contains sufficient scavengers (see scavenger table below) to trap these cations. |
| Poor Synthesis Efficiency | Low yield may originate from poor peptide assembly on the resin. Before cleavage, confirm the weight of the dried peptide-resin; a substantial weight gain should be observed compared to the starting resin.[5] |
Problem: Presence of Significant Impurities in Crude Peptide (HPLC Analysis)
| Possible Cause | Recommended Solution |
| Side-Chain Modification | Reactive carbocations generated from protecting groups (e.g., t-butyl) can alkylate nucleophilic side chains of Trp, Met, Tyr, and Cys.[2][7] This is the most common source of impurities. |
| Solution | The solution is to use an optimized scavenger cocktail tailored to your peptide's sequence. Refer to the scavenger selection table below to choose appropriate scavengers to protect sensitive residues.[3][7] For example, use triisopropylsilane (TIS) to protect Trp and Tyr, and 1,2-ethanedithiol (EDT) for Cys.[8][9] |
| Oxidation of Methionine or Cysteine | Met can be oxidized to its sulfoxide form (Met(O)). Cys residues can form incorrect disulfide bridges. |
| Solution | Add scavengers like thioanisole or dimethylsulfide (DMS) to protect Met.[3] For Cys-containing peptides, adding EDT helps maintain a reducing environment.[8] |
| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide side product, especially at elevated temperatures. |
| Solution | Perform the cleavage reaction at a reduced temperature (e.g., 0-5°C), although this may require a longer reaction time to ensure complete cleavage from the MBHA resin.[3] |
| Dehydration of Asn/Gln | The side chains of asparagine and glutamine can dehydrate during the synthesis or cleavage steps if not properly protected. |
| Solution | Using a side-chain protecting group like trityl (Trt) for Asn and Gln is highly recommended.[7] Note that N-terminal Asn(Trt) may require extended cleavage times for complete removal.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a standard cleavage cocktail for MBHA resin?
A1: A common and effective cleavage cocktail for most peptides on MBHA resin is TFA-based. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[9] For peptides with sensitive residues like Cys or Met, more complex cocktails such as Reagent K (TFA/water/phenol/thioanisole/EDT) are often used.[2][7]
Q2: How long should the cleavage reaction be performed for MBHA resin?
A2: MBHA resin requires harsher conditions than more acid-labile resins. A typical cleavage time using a TFA-based cocktail is 90 to 120 minutes at room temperature.[2] For particularly difficult sequences, the time may be extended up to 3 hours.[10] It is always recommended to perform a small-scale trial cleavage to optimize the time for your specific peptide.[7]
Q3: Why are scavengers necessary and how do I choose the right ones?
A3: During acid cleavage, protecting groups and the resin linker are removed, generating highly reactive cationic species. These cations can permanently modify sensitive amino acid residues like Trp, Tyr, Met, and Cys.[7] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these cations before they can cause side reactions.[2] The choice of scavenger depends on your peptide's sequence. See the table below for guidance.
Q4: My cleavage solution turned yellow/red. Is this normal?
A4: Yes, a color change is often normal. A deep yellow color is typically due to the formation of the trityl cation if your peptide contains Trt-protected residues (e.g., His(Trt), Cys(Trt), Asn(Trt)).[7] Other scavengers and side reactions can also impart color to the solution. This coloration usually does not affect the quality of the final peptide.[7]
Q5: Can I use cleavage methods other than TFA for MBHA resin?
A5: Yes. While TFA is common, MBHA resin is also compatible with stronger acid cleavage protocols, which may be necessary for complete cleavage of certain peptides. These methods include anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Hydrogen Bromide (HBr) in TFA.[1][3] However, these reagents are significantly more hazardous than TFA and require specialized equipment and safety precautions.
Data & Protocols
Table 1: Common Cleavage Cocktails for MBHA Resin
| Reagent Name | Composition (v/v/w) | Primary Use Case |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, good for peptides with Trp, Tyr. Odorless thiol alternative. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative to Reagent K, but does not prevent Met oxidation.[11] |
| HF/Anisole | 90% HF / 10% Anisole | Strong acid cleavage for difficult sequences. Requires specialized apparatus. Anisole protects Trp.[3] |
| TFMSA/TFA/m-Cresol | 10% TFMSA / 80% TFA / 10% m-Cresol | Strong acid alternative to HF. Does not require special apparatus but is highly corrosive. |
Table 2: Scavenger Selection Guide
| Scavenger | Target Amino Acid(s) | Function & Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | Reduces oxidized Trp indole ring. Efficiently traps t-butyl and trityl cations.[2] |
| Water (H₂O) | General | Acts as a scavenger and helps hydrolyze t-butyl esters. Typically used at 2.5-5%. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | A thiol scavenger that protects against Cys re-attachment and Trp modification.[8] Strong odor. |
| Thioanisole | Met, Tyr, Trp | Prevents alkylation of Met and Tyr. Can alkylate Trp indole nitrogen, so use with caution if Trp is present.[3] |
| Phenol | Tyr, Trp | Weak scavenger that offers some protection to Tyr and Trp residues.[2] |
| Dimethylsulfide (DMS) | Met, Cys | Used in "low-high" HF or TFMSA procedures to reduce Met(O) to Met and protect Cys.[3] |
Standard Operating Protocol: TFA Cleavage from MBHA Resin
Safety Warning: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10]
Materials:
-
Dried peptide-MBHA resin
-
Cleavage Cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O, freshly prepared)
-
Dichloromethane (DCM)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)
-
Sintered glass funnel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[10]
-
Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin. Use approximately 10-20 mL per gram of resin to ensure the resin is well-suspended.[2]
-
Reaction: Stopper the flask and allow the mixture to react at room temperature with occasional swirling for 90-120 minutes.
-
Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin from the TFA solution containing the peptide. Collect the filtrate in a clean flask.[10]
-
Resin Washing: Wash the resin in the funnel 2-3 times with a small volume of fresh TFA or DCM to recover any residual peptide. Combine these washes with the original filtrate.[10]
-
Precipitation: Place the combined filtrate in a centrifuge tube. Add 8-10 volumes of cold ether dropwise while gently vortexing. A white precipitate of the crude peptide should form.[3]
-
Isolation: Centrifuge the suspension (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide. Carefully decant and discard the ether supernatant.
-
Washing: Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic impurities. Re-suspend the pellet in ether, centrifuge, and decant each time.
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification (e.g., by HPLC).
Visual Guides
Caption: A typical workflow for cleaving a peptide from MBHA resin.
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. polypeptide.com [polypeptide.com]
- 9. rsc.org [rsc.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Peptide Elongation Failure on Rink Amide MBHA Resin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin. The content is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete peptide elongation on Rink Amide MBHA resin?
Incomplete peptide elongation during SPPS on Rink Amide MBHA resin can stem from several factors, often related to the peptide sequence itself or the chemical reactions. Key causes include:
-
Difficult or sterically hindered couplings: Some amino acids, particularly bulky residues like Valine, Isoleucine, and Arginine, are inherently more difficult to couple efficiently.[1][2]
-
Peptide aggregation: Hydrophobic peptide sequences can aggregate on the resin support, preventing reagents from accessing the reactive sites for deprotection and coupling.[3]
-
Formation of secondary structures: The growing peptide chain can adopt stable secondary structures (e.g., β-sheets) that hinder subsequent reaction steps.
-
Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled.
-
Suboptimal activation of amino acids: The carboxylic acid of the incoming amino acid must be effectively activated for the coupling reaction to proceed efficiently.
Q2: How can I detect if a coupling reaction has failed?
The most common method for detecting free primary amines on the resin, which indicates an incomplete coupling reaction, is the Kaiser test (or ninhydrin test) .[4] A positive Kaiser test (a blue or purple color on the resin beads) signifies the presence of unreacted amino groups. For secondary amines, such as when coupling to a Proline residue, the Kaiser test is unreliable and may give a false negative or a reddish-brown color. In such cases, alternative tests like the isatin test or the chloranil test should be used.[5]
Q3: My Kaiser test is positive, indicating an incomplete coupling. What should I do?
If you observe a positive Kaiser test, you have two primary options:
-
Recouple: Repeat the coupling step with fresh reagents. This is often the first and simplest solution to try. For difficult couplings, extending the reaction time or using a different, more potent coupling reagent may be necessary.
-
Cap the unreacted chains: If recoupling is unsuccessful or if you want to prevent the formation of deletion peptides, you can cap the unreacted N-terminal amines. This is typically done using acetic anhydride, which acetylates the free amines, rendering them unreactive for subsequent coupling steps.[6]
Q4: What are "difficult sequences" and how can I manage their synthesis?
"Difficult sequences" often contain multiple hydrophobic residues, β-branched amino acids (Val, Ile, Thr), or sequences prone to forming stable secondary structures on the resin.[3] Strategies to manage these include:
-
Using specialized coupling reagents: Reagents like HATU, HCTU, and COMU are known for their high coupling efficiency and can be effective for sterically hindered amino acids.[6]
-
Elevating the reaction temperature: Increasing the temperature can help to disrupt secondary structures and improve coupling efficiency.
-
Modifying the solvent system: While DMF is the standard solvent, using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can improve the solvation of the growing peptide chain and reduce aggregation.[3]
-
Incorporating pseudoproline dipeptides: These can disrupt the formation of secondary structures in the growing peptide chain.
Q5: What can cause side reactions during cleavage from Rink Amide MBHA resin, and how can they be minimized?
During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), side reactions can occur. The Rink Amide MBHA resin linker is designed to be less acid-labile than the standard Rink Amide resin, which enhances stability during synthesis.[7][8] However, cleavage can still generate reactive carbocations that may modify sensitive amino acid residues.
A common side reaction is the alkylation of the C-terminal amide.[9] To prevent this and other side reactions, a "cleavage cocktail" containing scavengers is used. The choice of scavengers depends on the peptide sequence.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peptide elongation failure.
Caption: A decision-making workflow for troubleshooting peptide elongation.
Quantitative Data Summary
The following tables summarize key quantitative data for troubleshooting peptide synthesis on Rink Amide MBHA resin.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time (minutes) | Notes |
| HBTU/HOBt | 1 : 0.95 : 2 | 30 - 120 | A standard and effective choice for most couplings. |
| HATU/HOAt | 1 : 0.95 : 2 | 20 - 60 | Highly efficient, especially for sterically hindered amino acids.[10] |
| DIC/HOBt | 1 : 1 : - | 60 - 240 | A cost-effective option, though generally slower. |
| PyBOP | 1 : 1 : 2 | 30 - 90 | Good for hindered couplings, but can be more expensive. |
Table 2: Standard Cleavage Cocktails for Rink Amide MBHA Resin
| Cocktail Composition | Target Residues | Cleavage Time (hours) | Expected Purity (Crude) |
| TFA/H₂O/TIS (95:2.5:2.5) | Peptides without sensitive residues | 2 - 3 | >70% |
| TFA/H₂O/EDT (95:2.5:2.5) | Trp, Met, Cys containing peptides | 2 - 4 | >65% |
| TFA/Thioanisole/H₂O/EDT (90:5:3:2) | Arg(Pbf/Pmc) containing peptides | 3 - 5 | >60% |
| TFA/DCM (50:50) | Initial cleavage for protected fragments | 0.5 - 1 | Varies |
Note: Expected purity can vary significantly based on the peptide sequence and synthesis success.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines
Objective: To qualitatively detect the presence of free primary amines on the resin.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small glass test tubes.
-
Heating block or water bath at 100-120°C.
Procedure:
-
Collect a small sample of resin beads (approximately 1-5 mg) in a test tube.
-
Wash the resin beads with DMF and then with ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Protocol 2: Capping with Acetic Anhydride
Objective: To acetylate and thereby inactivate unreacted N-terminal amines.
Materials:
-
Acetic anhydride.
-
Diisopropylethylamine (DIPEA) or Pyridine.
-
N,N-Dimethylformamide (DMF).
Procedure:
-
Wash the resin with DMF (3 x 10 mL).
-
Prepare the capping solution: a mixture of acetic anhydride, DIPEA (or pyridine), and DMF. A common ratio is 1:1:8 (v/v/v).
-
Add the capping solution to the resin and agitate at room temperature for 20-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, the capping step can be repeated.
Protocol 3: Test Cleavage from Rink Amide MBHA Resin
Objective: To cleave a small amount of peptide from the resin for analysis by LC-MS to diagnose a synthesis problem.
Materials:
-
A suitable cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).
-
Dichloromethane (DCM).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
Procedure:
-
Take a small sample of the dried peptide-resin (10-20 mg) in a microcentrifuge tube.
-
Add 200-400 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.
-
Filter the cleavage mixture into a new microcentrifuge tube, washing the resin with a small amount of TFA or DCM.
-
Precipitate the cleaved peptide by adding the filtrate to a larger volume of cold diethyl ether (approximately 1 mL).
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic of the capping process, which salvages a synthesis after an incomplete coupling step.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Minimizing Racemization in Peptide Synthesis with DMAP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis when using 4-Dimethylaminopyridine (DMAP).
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| RAC-001 | High levels of epimerization detected in the final peptide, particularly at residues coupled using DMAP. | 1. Excessive DMAP concentration: DMAP is a potent catalyst, and high concentrations can accelerate racemization. 2. Prolonged reaction times: Longer exposure to coupling reagents and DMAP increases the risk of racemization. 3. High reaction temperature: Elevated temperatures can provide the energy needed for epimerization. 4. Nature of the amino acid: Certain amino acids like Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. | 1. Reduce DMAP concentration: Use a catalytic amount of DMAP, typically 0.1-0.5 equivalents. For coupling to a hydroxyl-functionalized resin, no more than 0.15 equivalents should be used. 2. Optimize reaction time: Monitor the reaction progress and stop it as soon as the coupling is complete. 3. Control the temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 4. Use alternative strategies for sensitive residues: For Cys and His, consider using coupling reagents less prone to causing racemization, such as those with additives like HOBt or Oxyma, or perform their coupling at lower temperatures. |
| RAC-002 | Inconsistent racemization levels between different synthesis batches of the same peptide. | 1. Variability in reagent quality: Purity of solvents, coupling reagents, and DMAP can affect racemization rates. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent stoichiometry can lead to different levels of epimerization. 3. Differences in manual operations: Variations in the timing of reagent addition can impact the extent of side reactions. | 1. Use high-purity reagents: Ensure all chemicals are of high quality and stored properly to prevent degradation. 2. Standardize protocols: Maintain strict control over all reaction parameters, including temperature, time, and reagent amounts. 3. Automate the synthesis: If possible, use an automated peptide synthesizer to ensure consistency between batches. |
| RAC-003 | Racemization observed even with low concentrations of DMAP. | 1. Strongly activating coupling reagent: The primary coupling reagent (e.g., carbodiimides) may be forming a highly reactive intermediate that is prone to racemization. 2. Base-sensitive protecting groups: The protecting groups on the amino acid may be susceptible to the basicity of the reaction mixture, leading to epimerization. 3. Solvent effects: The polarity of the solvent can influence the rate of racemization. | 1. Use a less reactive coupling reagent or add a racemization suppressant: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization. 2. Choose appropriate protecting groups: Select protecting groups that are stable under the coupling conditions. 3. Optimize the solvent system: Consider using alternative solvents like THF or ACN, which have been shown to reduce racemization compared to DMF in some cases. |
Frequently Asked Questions (FAQs)
1. What is the role of DMAP in peptide synthesis and why can it cause racemization?
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used to accelerate acylation reactions, including peptide bond formation. It functions by reacting with the activated carboxylic acid of an N-protected amino acid to form a highly reactive N-acylpyridinium intermediate. This intermediate then readily reacts with the free amino group of the growing peptide chain.
However, the high reactivity of the N-acylpyridinium intermediate and the basic nature of DMAP can also promote the abstraction of the proton from the alpha-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate or an oxazolone, which can be reprotonated from either side, resulting in a loss of stereochemical integrity (racemization).
2. Which amino acids are most susceptible to racemization when using DMAP?
Amino acids with electron-withdrawing groups on their side chains or those that can stabilize the enolate intermediate are more prone to racemization. Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. Serine (Ser) can also be prone to this side reaction.
3. How can I minimize racemization when DMAP is required for a difficult coupling?
-
Use Catalytic Amounts: Employ the lowest effective concentration of DMAP, typically in the range of 0.1 to 0.5 equivalents.
-
Low Temperature: Perform the coupling reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of racemization.
-
Add Racemization Suppressants: The addition of reagents like HOBt or Oxyma can help to suppress racemization by forming less reactive, but still efficient, active esters.
-
Choose the Right Coupling Reagent: When using a carbodiimide like DCC or DIC, the addition of HOBt or Oxyma is highly recommended to minimize racemization.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times to limit the exposure of the activated amino acid to conditions that promote racemization.
4. Are there any alternatives to DMAP for accelerating peptide coupling reactions?
Yes, several other catalysts and coupling additives can be used. For instance, N,N'-Diisopropylcarbodiimide (DIC) in combination with additives like HOBt or Oxyma is a very common and effective method that helps to suppress racemization. Other uronium- or phosphonium-based coupling reagents such as HBTU, HATU, and PyBOP are also widely used and are often employed with a base like N,N-diisopropylethylamine (DIPEA) instead of DMAP.
5. How can I detect and quantify the level of racemization in my synthetic peptide?
The most common method for quantifying racemization is through chromatographic techniques. This typically involves:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.
-
Chromatographic Separation: The resulting diastereomers are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Chiral Amino Acid Analysis: Alternatively, chiral gas chromatography (GC) or chiral HPLC can be used to separate the enantiomers of the amino acids directly after hydrolysis.
-
Enzymatic Digestion: In some cases, enzymatic digestion with stereospecific proteases can be used to assess the chiral purity of a peptide.
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and analytical method used. The following table summarizes some reported data on the impact of different conditions on racemization.
| Amino Acid | Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Fmoc-Phe-OH | DCC/DMAP | - | - | - | Significant racemization observed | |
| Fmoc-Ile-OH | DCC/DMAP | - | - | - | No detectable racemization | |
| Fmoc-Cys(Trt)-OH | HATU | NMM | - | RT | High | |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | - | RT | Negligible | |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | RT | RT | 1.8% | |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 55 | 55 | 31.0% |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with DIC/HOBt to Minimize Racemization
This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and HOBt, a combination known to reduce racemization.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).
Protocol 2: Chiral Amino Acid Analysis by RP-HPLC after Derivatization with Marfey's Reagent
This protocol outlines the steps for determining the enantiomeric purity of a synthetic peptide.
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 ml of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Dilute the sample with the mobile phase.
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Elute the diastereomeric derivatives using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 340 nm.
-
Quantify the L- and D-amino acid derivatives by integrating the peak areas. The percentage of the D-isomer corresponds to the extent of racemization.
-
Visualizations
Caption: DMAP-catalyzed acylation and racemization pathways.
Caption: Troubleshooting workflow for high racemization.
Improving yield and purity in Fmoc SPPS of peptide thioesters
Welcome to the technical support center for the synthesis of peptide thioesters via Fmoc Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, improve synthesis outcomes, and provide a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, cleavage, and purification of peptide thioesters.
Q1: Why is my overall yield of peptide thioester consistently low?
Low yield is a frequent issue and can stem from several stages of the synthesis process. Common culprits include:
-
Incomplete Coupling: Sterically hindered amino acids or peptide aggregation on the resin can prevent complete coupling, leading to truncated sequences.[1]
-
Premature Cleavage: The thioester linkage can be sensitive to the basic conditions used for Fmoc deprotection (e.g., piperidine), causing premature cleavage of the peptide from the resin.[2][3][4]
-
Side Reactions: Undesirable side reactions such as diketopiperazine formation, especially with Proline or other sterically unhindered residues at the C-terminus, can cleave the dipeptide from the resin.[5][6]
-
Inefficient Cleavage from Resin: The final cleavage cocktail and conditions may not be optimized for your specific peptide sequence or resin, leaving a significant portion of the product on the support.
Troubleshooting Steps:
-
Monitor Coupling: Perform a Kaiser test or use real-time UV monitoring to ensure each coupling step goes to completion.[1] For difficult couplings, consider double coupling, extending reaction times, or using a more potent coupling reagent like HATU or COMU.[1][7]
-
Modify Deprotection: To minimize thioester linker instability, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine for Fmoc removal.[3][8]
-
Prevent Diketopiperazine Formation: When Proline is one of the first two C-terminal residues, using bulky 2-chlorotrityl chloride resin can sterically hinder this side reaction.[6][9] Alternatively, coupling a pre-formed Fmoc-dipeptide can bypass the problematic dipeptide stage on the resin.[5][9]
-
Optimize Cleavage: Ensure your cleavage cocktail is appropriate for the resin and protecting groups used. Perform a small-scale trial cleavage to optimize the reaction time.[10][11]
Q2: My final product is impure. What are the common side reactions and how can I minimize them?
Purity is compromised by a variety of side reactions that occur during chain elongation and final cleavage.
-
Racemization/Epimerization: The C-terminal amino acid attached to the thioester linker is particularly susceptible to racemization (epimerization) during activation.[2][12][13] This is a significant issue as the resulting diastereomers can be very difficult to separate via HPLC.[12]
-
Aspartimide Formation: Aspartic acid residues can form a cyclic aspartimide intermediate under both acidic (cleavage) and basic (Fmoc deprotection) conditions. This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[5][6][14]
-
Oxidation: Methionine and Cysteine residues are easily oxidized. Tryptophan is also susceptible to oxidation and alkylation during cleavage.[5][10]
-
Deletion Sequences: Caused by incomplete coupling or deprotection steps.[1]
Troubleshooting Steps:
-
Minimize Racemization: Use coupling additives like 1-Hydroxy-7-azabenzotriazole (HOAt) which is known to suppress racemization more effectively than HOBt.[9][15] For particularly sensitive residues, consider methods that avoid C-terminal activation on the resin, such as "safety-catch" linkers where the thioester is formed after peptide assembly.[2][16][17]
-
Reduce Aspartimide Formation: Use bulky side-chain protecting groups for Asp, or add HOBt to the piperidine deprotection solution.[6][9]
-
Prevent Oxidation: Use cleavage cocktails containing scavengers like dithiothreitol (DTT), triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues.[10][18]
-
Address Deletion Sequences: Use capping steps (e.g., with acetic anhydride) after coupling to permanently block any unreacted amino groups, preventing them from reacting in subsequent cycles.[1]
Q3: I'm having trouble purifying my peptide thioester using RP-HPLC. What can I do?
Peptide thioester purification can be challenging due to the inherent properties of the peptide and potential impurities.[19][20][21]
-
Poor Solubility: Hydrophobic peptides may precipitate on the column or be difficult to dissolve in the initial mobile phase.
-
Co-elution of Impurities: Side products like deletion sequences or epimers may have very similar retention times to the target peptide, making separation difficult.[12]
-
On-column Degradation: The acidic conditions of typical RP-HPLC (using TFA) can sometimes cause degradation of sensitive peptides.
Troubleshooting Steps:
-
Optimize Dissolution: Dissolve the crude peptide in the strongest, least organic solvent possible, such as neat DMSO or hexafluoroisopropanol (HFIP), before diluting with the initial mobile phase.
-
Adjust Gradient: Start with a very shallow gradient around the expected elution time of your peptide to improve resolution between the main peak and closely eluting impurities.[22]
-
Change Mobile Phase/pH: If co-elution is an issue, try a different mobile phase system (e.g., formic acid instead of TFA) or a different pH, which can alter the selectivity of the separation.
-
Alternative Chromatography: For very difficult separations, consider alternative techniques like ion-exchange (IEX) or mixed-mode chromatography (MMC).[19]
Quantitative Data on Synthesis Parameters
Optimizing synthesis requires understanding the quantitative impact of different reagents and conditions.
Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Target Residues & Purpose | Reference |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Standard for Cys, Met, Trp, Tyr. Protects against reattachment of protecting groups. | [18] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Good for scavenging trityl groups, but does not protect Met from oxidation. Less odorous. | [18][23] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Prevents Met oxidation and can yield linear peptides with multiple Cys residues. | [18][23] |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | Suitable for a broad range of peptides without sensitive residues. | [18] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide
Table 2: Epimerization of C-terminal Amino Acid with Different Synthesis Strategies
| Synthesis Strategy | C-terminal Residue | Epimerization (%) | Key Feature | Reference |
| N-acylurea (Dbz linker) | Valine | < 2% | Thioester precursor formed post-assembly, avoiding direct activation on resin. | [2] |
| N-acylurea (Dbz linker) | Glycine | < 2% | Thioester precursor formed post-assembly. | [2] |
| Thiolysis of BAL linker | Phenylalanine | Some racemization observed | Thioester formed at the end of synthesis. | [3] |
| Boc-SPPS on Thioester Resin | Various | No substantial epimerization | Direct synthesis on a pre-formed thioester linker using Boc chemistry. | [13] |
Key Experimental Protocols
Detailed protocols are crucial for reproducibility and success.
Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
This method is favored for its mild loading conditions, which minimize C-terminal epimerization.[24]
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM, ~10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve 2 equivalents (relative to resin capacity) of the desired Fmoc-amino acid in minimal DCM. If solubility is an issue, add a small amount of DMF.
-
Activation & Coupling: Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Reaction: Drain the DCM from the swollen resin and immediately add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted trityl chloride groups, drain the reaction solution and add a solution of DCM:Methanol:DIPEA (17:2:1, v/v). Agitate for 30 minutes.[25]
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin in vacuo.
-
Substitution Measurement: Determine the loading capacity (mmol/g) by spectrophotometrically measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc removal from a small, accurately weighed sample of the dried resin.[25]
Protocol 2: Standard Cleavage and Deprotection
This protocol uses a standard scavenger cocktail for peptides containing common sensitive residues.
-
N-terminal Deprotection: If the N-terminus is Fmoc-protected, treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.[23][26]
-
Resin Preparation: Dry the peptide-resin thoroughly in vacuo.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[10][18] Prepare approximately 10-15 mL of cocktail per gram of resin.[18]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The solution may turn yellow or orange if trityl-based protecting groups are present.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA. Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[26]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide under vacuum.
Visual Guides and Workflows
Diagrams help visualize complex processes and troubleshooting logic.
Caption: General workflow for Fmoc-SPPS of peptide thioesters.
Caption: Troubleshooting logic for addressing low peptide thioester yield.
Caption: Common side reactions leading to impurities and their solutions.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. | Semantic Scholar [semanticscholar.org]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. In situ thioester formation for protein ligation using α-methylcysteine - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52140K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Bot Detection [iris-biotech.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bachem.com [bachem.com]
- 21. tks | publisher, event organiser, media agency | Moving beyond preparative reverse phase HPLC for peptide purification - tks | publisher, event organiser, media agency [teknoscienze.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. peptide.com [peptide.com]
- 24. Content Not Available [sigmaaldrich.com]
- 25. peptideweb.com [peptideweb.com]
- 26. peptide.com [peptide.com]
Technical Support Center: Synthesis of Hydrophobic & Bulky Amino Acids
Welcome to our technical support center dedicated to addressing the challenges encountered during the synthesis of peptides containing hydrophobic or bulky amino acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of "difficult" peptide sequences rich in hydrophobic or sterically hindered residues.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling.
-
Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).
-
Resin shrinking during synthesis.[1]
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol/Notes |
| Steric Hindrance | Utilize a more powerful coupling reagent. | For sterically hindered amino acids, reagents like HATU, HCTU, or PyAOP are often more effective than HBTU or PyBOP.[2] Consider using amino acid fluorides for extremely hindered couplings. |
| Double couple the problematic residue. | After the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid. This is particularly useful for bulky residues like Arginine. | |
| Increase coupling time and/or temperature. | Microwave-assisted synthesis can accelerate coupling reactions and disrupt aggregation.[3] Alternatively, extend the room temperature coupling time. | |
| Peptide Aggregation | Switch to a "magic mixture" of solvents. | A 1:1:1 mixture of DCM:DMF:NMP can enhance solvation and disrupt secondary structure formation.[4] |
| Use a resin with better swelling properties. | PEG (polyethylene glycol) based resins (e.g., TentaGel, NovaSyn® TG) can improve solvation of the growing peptide chain compared to standard polystyrene resins.[5][6] | |
| Incorporate backbone protection. | Use pseudoproline dipeptides or Hmb-protected amino acids to disrupt interchain hydrogen bonding.[7][8] | |
| Add chaotropic agents. | Washing the resin with solutions containing chaotropic salts like LiCl or KSCN in DMF before coupling can help disrupt aggregation.[5][9] |
Problem 2: Poor Solubility of the Crude or Purified Peptide
Symptoms:
-
Difficulty dissolving the lyophilized peptide in aqueous or organic solvents.
-
Precipitation of the peptide during purification by HPLC.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol/Notes |
| High Hydrophobicity | Test a range of organic solvents. | Start with DMSO, DMF, or NMP. For very hydrophobic peptides, trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be necessary, but be aware they can promote helical structures.[10][11] |
| Adjust the pH of the solvent. | For peptides with a net charge, acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[11] | |
| Incorporate solubilizing tags. | A temporary or permanent hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) can be added to the N- or C-terminus to improve solubility.[12][13] | |
| Aggregation | Use denaturing conditions. | Dissolving the peptide in a solution containing chaotropic agents like guanidinium chloride or urea can disrupt aggregates.[9] |
| Sonication. | Gentle sonication can sometimes help to break up aggregates and facilitate dissolution.[14] |
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" in peptide synthesis?
A1: "Difficult sequences" are peptides that are challenging to synthesize using standard solid-phase peptide synthesis (SPPS) protocols. These sequences typically contain a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), β-branched amino acids, or residues that promote the formation of stable secondary structures like β-sheets on the resin.[4] This can lead to peptide aggregation, incomplete reactions, and poor yields.
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: Several online tools can predict the difficulty of a peptide sequence based on its amino acid composition and propensity to aggregate. These tools often calculate a hydrophobicity score or identify regions prone to forming secondary structures.
Q3: When should I consider using a PEG-based resin instead of a standard polystyrene resin?
A3: PEG-based resins are advantageous for the synthesis of long or hydrophobic peptides. The polyethylene glycol chains improve the solvation of the growing peptide, minimizing aggregation and leading to higher purity and yield compared to traditional polystyrene resins.[3][6][15]
Q4: What is the "magic mixture" and how does it work?
A4: The "magic mixture" is a solvent system composed of a 1:1:1 ratio of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[4] This combination of solvents with different polarities helps to disrupt secondary structures and improve the solvation of aggregating peptide chains on the resin.
Q5: How do pseudoproline dipeptides work and where should I incorporate them?
A5: Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, similar to proline. This disruption of the linear structure hinders the formation of inter-chain hydrogen bonds that lead to aggregation.[7] For optimal results, pseudoprolines should be introduced before a hydrophobic region and spaced at least 2 residues away from another pseudoproline or a proline residue.[16]
Q6: What is backbone protection and when is it necessary?
A6: Backbone protection involves temporarily modifying the amide nitrogen of an amino acid residue to prevent hydrogen bonding. The most common method is the use of the 2-hydroxy-4-methoxybenzyl (Hmb) group.[8] This strategy is particularly useful for synthesizing highly aggregation-prone sequences where other methods have failed.
Q7: My hydrophobic peptide won't dissolve. What should I do?
A7: For highly hydrophobic peptides, start by attempting to dissolve a small amount in organic solvents like DMSO, DMF, or acetonitrile.[17] If that fails, more aggressive solvents like TFE or HFIP can be tried.[10] Adjusting the pH can also help if the peptide has ionizable residues. Sonication may also aid in dissolution.[14]
Q8: What are solubilizing tags and how do they work?
A8: Solubilizing tags are hydrophilic peptide sequences or chemical moieties that can be attached to a hydrophobic peptide to improve its solubility in aqueous solutions.[12][13] These tags can be permanent or temporary and are often rich in charged amino acids like arginine or lysine. They are particularly useful for facilitating the purification and handling of very hydrophobic peptides.
Quantitative Data Tables
Table 1: Comparison of Resins for the Synthesis of a Hydrophobic Peptide (ABC analogue)
| Resin Type | Purity (%) | Yield (%) | Reference |
| Diethylene glycol-polystyrene (DEG-PS) | 73.2 | 58.3 | [3][15] |
| Divinyl benzene-polystyrene (DVB-PS) | 72.5 | 46.3 | [3][15] |
Table 2: Relative Reactivity of Common Coupling Reagents
| Coupling Reagent | Relative Reactivity | Notes | Reference |
| HATU | Very High | Excellent for hindered couplings, but can be expensive. | [2] |
| HCTU | High | More reactive than HBTU, good for difficult sequences. | [2] |
| PyAOP | Very High | Similar in reactivity to HATU. | [2] |
| COMU | High | Oxyma-based, considered safer than HOBt/HOAt-based reagents. | [18] |
| HBTU/TBTU | Medium-High | Standard, reliable reagents for most applications. | [18] |
| PyBOP | Medium | Good for routine synthesis. | [2] |
| DIC/HOBt | Medium | A classic and cost-effective choice. | [19] |
Table 3: Common Solvents for Dissolving Hydrophobic Peptides
| Solvent | Properties | Applications | Reference |
| DMSO (Dimethyl sulfoxide) | Strong polar aprotic solvent | Good for a wide range of hydrophobic peptides. Generally biocompatible at low concentrations. | [11] |
| DMF (N,N-Dimethylformamide) | Polar aprotic solvent | Often used for initial solubilization before dilution. | [11] |
| NMP (N-Methyl-2-pyrrolidone) | Polar aprotic solvent | Similar to DMF, good solvating properties. | [4] |
| Acetonitrile | Polar aprotic solvent | Common solvent for HPLC, can be used for solubilization. | [17] |
| TFE (Trifluoroethanol) | Fluorinated alcohol | Can induce helical secondary structures. Use with caution. | [10] |
| HFIP (Hexafluoroisopropanol) | Fluorinated alcohol | Very strong solvent for highly aggregated peptides. Can induce helical structures. | [10] |
Table 4: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Name | Composition | Use Case | Reference |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides with Cys, Met, Trp, Tyr. | [20] |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | "Odorless" alternative, good for scavenging trityl groups. | [10] |
| Standard TFA | TFA/TIS/water (95:2.5:2.5) | Suitable for many peptides without sensitive residues. | [10] |
| Reagent R | TFA/thioanisole/anisole/EDT (90:5:2:3) | Ideal for peptides with sulfonyl-protected Arginine. | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the "Difficult" Acyl Carrier Protein (ACP) Fragment (65-74)
This protocol is adapted for the manual synthesis of the hydrophobic peptide sequence VQAAIDYING.
-
Resin Preparation: Start with a Rink Amide resin (0.4-0.6 mmol/g loading). Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (General Cycle):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal amine of the growing peptide chain on the resin, wash thoroughly with DMF.
-
Dipeptide Activation and Coupling:
-
Dissolve 2.5 equivalents of the pseudoproline dipeptide and 2.5 equivalents of HATU in DMF.[21]
-
Add 5 equivalents of DIEA to the solution and mix.[21]
-
Immediately add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 90 minutes at room temperature.[21]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The pseudoproline moiety is stable to the standard synthesis conditions and will be converted back to the native Ser or Thr residue during the final TFA cleavage.
Protocol 3: On-Resin Hmb Backbone Protection
This protocol utilizes pre-formed Hmb-dipeptide building blocks for incorporation.
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin and wash thoroughly.
-
Hmb-Dipeptide Coupling:
-
Dissolve 1.5 equivalents of the Fmoc-(Hmb)Xaa-Yaa-OH dipeptide and 1.45 equivalents of HATU in DMF.
-
Add 3 equivalents of DIEA and pre-activate for 2 minutes.
-
Add the activated Hmb-dipeptide solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Continue Synthesis: The Hmb group will protect the backbone amide bond, disrupting aggregation. It is removed during the final TFA cleavage.
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for low coupling efficiency in peptide synthesis.
Caption: Relationship between challenges and solutions in hydrophobic peptide synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105164145B - Solid-phase peptide synthesis method and related system - Google Patents [patents.google.com]
- 8. EP2970374B1 - Solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. rsc.org [rsc.org]
Technical Support Center: Optimizing Resin Swelling for Improved Peptide Synthesis
Welcome to the technical support center for optimizing resin swelling in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling important in Solid-Phase Peptide Synthesis (SPPS)?
Resin swelling is a critical factor in SPPS because it directly impacts the efficiency and success of the synthesis. An adequately swollen resin allows for:
-
Improved Reagent Accessibility: The polymer matrix expands, creating channels that allow reagents (activated amino acids, deprotection solutions) to freely diffuse and access the reactive sites on the growing peptide chain.[1][2]
-
Enhanced Reaction Kinetics: With better diffusion, reaction times are shortened, and chemical conversions are more complete.[1][2]
-
Minimized Peptide Aggregation: Proper swelling separates the growing peptide chains, reducing intermolecular interactions that can lead to aggregation, which is a common cause of failed or low-yield syntheses.[1][3]
-
Higher Yield and Purity: By facilitating complete coupling and deprotection steps, optimal swelling leads to a higher yield of the target peptide with fewer impurities.[1][3]
Conversely, poor resin swelling can lead to incomplete reactions, truncated peptide sequences, and difficult purifications.[1][3]
Q2: What are the key factors that influence resin swelling?
Several physical and chemical factors determine the degree of resin swelling:
-
Resin Type: The chemical composition of the resin core is crucial. Polystyrene (PS) resins are hydrophobic, while Polyethylene Glycol (PEG) based resins (e.g., TentaGel, ChemMatrix) are more hydrophilic and generally show better swelling in a wider range of solvents.[4][5]
-
Solvent: The choice of solvent is paramount. "Good" solvents are those that are chemically compatible with the resin polymer and can effectively solvate it. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are traditionally used for their excellent swelling properties with polystyrene resins.[2][6]
-
Degree of Cross-linking: The percentage of the cross-linking agent, typically divinylbenzene (DVB) for polystyrene resins, dictates the rigidity of the polymer matrix. A lower degree of cross-linking (e.g., 1% DVB) results in a more flexible resin that swells more significantly than a resin with a higher degree of cross-linking (e.g., 2% DVB).[1][2][7]
-
Resin Loading: The degree of functionalization, or loading (mmol/g), can influence swelling. Very high loading can sometimes hinder swelling by creating a more rigid structure.[3][6]
-
Growing Peptide Chain: As the peptide chain elongates, its properties (length, hydrophobicity, secondary structure) can alter the swelling characteristics of the resin-peptide conjugate.[6][8]
Q3: How do I choose the right resin for my peptide sequence?
The choice of resin depends on the properties of the peptide being synthesized:
-
Simple or Short Peptides: Standard Polystyrene (PS) resins with 1% DVB cross-linking are often sufficient.[4]
-
Long or "Difficult" Sequences: For lengthy peptides or sequences prone to aggregation, a high-swelling, low-loading resin is recommended.[4] PEG-based or PEG-polystyrene graft (PEG-PS) resins like ChemMatrix are ideal as they are more hydrophilic, which helps to solvate the growing peptide chain and disrupt secondary structure formation.[5][9]
Q4: What is considered a "good" swelling volume?
A solvent is generally considered "good" for SPPS if it swells the resin by at least 4.0 mL/g.[6][8]
-
Good Solvent: > 4.0 mL/g
-
Moderate Solvent: 2.0–4.0 mL/g
-
Poor Solvent: < 2.0 mL/g
While high swelling is generally desirable, excessive swelling (> 7 mL/g) can be problematic in large-scale synthesis as it limits the amount of resin that can be used in a reactor of a fixed volume.[10]
Troubleshooting Guide
Problem: My resin is not swelling adequately after adding the solvent.
| Possible Cause | Solution |
| Incorrect Solvent Choice | The solvent may be a "poor" solvent for your specific resin type. For example, highly polar solvents like water or methanol do not swell polystyrene resins well.[2] Solution: Switch to a known "good" solvent for your resin. For polystyrene resins, use DCM, DMF, THF, or Toluene. For PEG-based resins, a broader range of polar solvents can be used.[5][11] |
| High Degree of Cross-linking | The resin may have a high percentage of DVB (e.g., 2% or more), making it more rigid and resistant to swelling.[1][2] Solution: For future syntheses, select a resin with 1% cross-linking. For the current synthesis, proceed but be aware that reaction times may need to be extended and you should monitor coupling efficiency closely. |
| Expired or Poor Quality Resin | Over time, resins can degrade, which may affect their physical properties. Solution: Use a fresh batch of high-quality resin. |
| Low Temperature | Solvent viscosity increases at lower temperatures, which can slow the swelling process. Solution: Ensure your laboratory is at a standard ambient temperature (20-25°C). |
Problem: The synthesis is failing (low yield, incomplete coupling), and I suspect poor swelling is the cause.
| Possible Cause | Solution |
| Peptide Aggregation on the Resin | As the peptide chain grows, it can fold or aggregate, causing the resin to shrink and preventing reagents from reaching the reaction site.[3][12] This is common with hydrophobic sequences. Solution: 1. Switch to a "chaotropic" solvent mixture: A mix of DMSO/DMF or 6N guanidine/DMF can help break up secondary structures.[9] 2. Use a high-swelling PEG-based resin: For difficult sequences, using a resin like ChemMatrix from the start can prevent this issue.[5] 3. Lower the resin loading: Using a resin with a lower substitution level provides more space between peptide chains, reducing aggregation.[4][9] |
| Resin Shrinkage During Synthesis | The growing peptide-resin conjugate may have different solvation properties than the initial resin, causing it to swell less in the chosen solvent.[8] Solution: Monitor the resin bed volume throughout the synthesis. If significant shrinkage is observed, consider switching to a different solvent or solvent mixture that better solvates the peptide-resin complex for the remaining steps. |
Quantitative Data: Resin Swelling Volumes
The following tables summarize the swelling volumes for common SPPS resins in various solvents. This data can guide solvent selection to ensure optimal swelling.
Table 1: Swelling Volume (mL/g) of Polystyrene (PS) Resins
| Solvent | 1% DVB PS[2][11] | 2% DVB PS[11] |
| Dichloromethane (DCM) | 5.2 - 8.3 | 6.0 |
| Toluene | 5.3 - 8.5 | 5.2 |
| Tetrahydrofuran (THF) | 5.5 - 8.8 | 5.6 |
| N,N-Dimethylformamide (DMF) | 4.7 - 5.6 | 3.2 |
| Dioxane | 4.9 - 7.8 | 5.4 |
| Acetonitrile (MeCN) | 3.2 - 3.5 | 1.9 |
| Ethanol (EtOH) | 1.7 - 2.0 | 1.7 |
| Methanol (MeOH) | 1.6 - 1.8 | 1.6 |
| Water | 1.0 (no swelling) | -- |
Table 2: Swelling Volume (mL/g) of PEG-based Resins
| Solvent | TentaGel® S[11] | HypoGel® 400[11] |
| Dichloromethane (DCM) | 6.3 | 6.9 |
| Toluene | 4.8 | 5.5 |
| Tetrahydrofuran (THF) | 5.0 | 5.3 |
| N,N-Dimethylformamide (DMF) | 4.7 | 5.2 |
| Acetonitrile (MeCN) | 4.2 | 4.6 |
| Water | 3.6 | 1.8 |
| Methanol (MeOH) | 3.6 | 2.9 |
| Ethanol (EtOH) | 2.9 | 2.8 |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol provides a standardized method for quantifying resin swelling to compare different resins and solvents.
Materials:
-
Dry peptide synthesis resin
-
Solvent of choice
-
10 mL or 15 mL graduated glass cylinder with stopper
-
Spatula
-
Vortex mixer or shaker
Methodology:
-
Accurately weigh 1.0 g of dry resin and transfer it into the graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add 8-10 mL of the selected solvent to the cylinder.
-
Seal the cylinder and mix thoroughly to ensure all resin beads are suspended and wetted by the solvent.[11]
-
Allow the resin to swell for a minimum of 1 hour at room temperature. For a more complete measurement, let it stand for up to 24 hours.[11][13]
-
After the swelling period, gently agitate or stir the resin again to remove any trapped air bubbles and allow the resin to settle completely.[11]
-
Once the resin bed has formed a stable, level surface, record the final volume (in mL).
-
The swelling volume is reported as mL/g of dry resin.
Protocol 2: Standard Resin Swelling Step in an SPPS Workflow
This protocol outlines the initial and crucial swelling step before commencing peptide synthesis.
Materials:
-
Appropriate resin for synthesis
-
SPPS reaction vessel (manual or automated)
-
Primary synthesis solvent (e.g., DMF or DCM)
Methodology:
-
Weigh the desired amount of resin and place it into the SPPS reaction vessel.[13]
-
Add the primary synthesis solvent (e.g., DMF) in a sufficient amount to cover the resin, typically 10-15 mL per gram of resin.[14]
-
Agitate the resin slurry gently (using a shaker, nitrogen bubbling, or mechanical stirrer) for at least 30-60 minutes at room temperature to allow for complete swelling.[13]
-
After the swelling period, drain the solvent from the reaction vessel.
-
The resin is now ready for the first step of the synthesis, which is typically N-terminal Fmoc-deprotection (if starting with a pre-loaded Fmoc-amino acid resin) or the coupling of the first amino acid.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing resin swelling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for poor resin swelling issues.
Caption: Key factors influencing optimal resin swelling in SPPS.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 12. biosynth.com [biosynth.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
<_
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[2] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[2] The resulting five-membered succinimide ring is known as an aspartimide.[3]
This side reaction is problematic for several reasons:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[4]
-
Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[1][4]
-
Reduced yield: The formation of these side products lowers the overall yield of the target peptide.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are:
-
Asp-Gly (DG): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[3]
-
Asp-Asn (DN)
-
Asp-Ser (DS)
-
Asp-Thr (DT)
-
Asp-Arg (DR) [5]
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation.[6][7] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps.[8][9] While microwave synthesis can be highly efficient, careful optimization is required to minimize temperature-induced side reactions like aspartimide formation.[8] Lowering the microwave coupling temperature can help limit this side reaction.[8]
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Deprotection and Coupling Conditions
1.1. Adjusting the Fmoc Deprotection Reagent:
Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.
-
Use Piperazine: Replacing piperidine with piperazine, a weaker base, has been shown to be effective in suppressing aspartimide formation.[1][8]
-
Use Morpholine: Morpholine is another weaker base that can minimize aspartimide formation, although it may not be sufficient for complete Fmoc removal in all cases.[2]
-
Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.
1.2. Addition of Acidic Additives to the Deprotection Solution:
Adding a small amount of a weak acid to the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[1][8]
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution can also be effective.[2][10]
-
Oxyma Pure: Similar to HOBt, adding Oxyma Pure to the deprotection solution can suppress the side reaction.
1.3. Optimizing Coupling Conditions:
-
Choice of Coupling Reagent: For microwave-assisted SPPS at elevated temperatures, carbodiimide-based coupling reagents (like DIC) are often preferred over onium salt-based methods (like HBTU/HATU) which use strong bases that can promote epimerization.[9]
-
Temperature Control: In microwave SPPS, lowering the coupling temperature for susceptible residues can significantly reduce aspartimide formation.[8]
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives
A highly effective strategy is to replace the standard Fmoc-Asp(OtBu)-OH with an analogue that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.[1]
| Protecting Group | Description | Efficacy |
| OMpe (3-methylpent-3-yl) | A bulkier alternative to OtBu.[11][12] | Offers significantly more protection than OtBu.[11] |
| OEpe (3-ethyl-3-pentyl) | A trialkylcarbinol-based protecting group. | Highly effective in minimizing byproducts.[13] |
| OPhp (4-n-propyl-4-heptyl) | A trialkylcarbinol-based protecting group.[13] | Highly effective in minimizing byproducts.[13] |
| OBno (5-n-butyl-5-nonyl) | A trialkylcarbinol-based protecting group.[13] | Extremely effective, reducing aspartimide formation to almost undetectable levels in many cases.[4][14] |
| O-2-PhiPr (2-phenylisopropyl) | A bulky aromatic protecting group. | Provides good protection against aspartimide formation. |
Quantitative Comparison of Asp Side-Chain Protecting Groups
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Asp Protecting Group | % Target Peptide (VKDGYI) | % Aspartimide Formation (per cycle) |
| OtBu | 16% | - |
| OMpe | 49% | - |
| OBno | 90% | 0.1% |
Data sourced from comparative studies.[4] This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.
-
2,4-Dimethoxybenzyl (Dmb) and 2,4,6-Trimethoxybenzyl (Tmb): These groups can be introduced on the nitrogen of the amino acid C-terminal to the Asp.[2] The use of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a common and effective approach for the problematic Asp-Gly sequence.[15] The Dmb/Tmb group is cleaved during the final TFA cleavage step.[2]
Strategy 4: Non-Ester Based Side-Chain Protection
-
Cyanosulfurylide (CSY): This protecting group has been shown to completely suppress aspartimide formation.[2][15] However, its removal requires specific conditions and may lead to side reactions with certain amino acids like Cys, Met, Trp, and Tyr.[5]
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizing the Problem and Solutions
Diagram 1: Aspartimide Formation Pathway
Caption: The base-catalyzed pathway of aspartimide formation.
Diagram 2: Troubleshooting Workflow for Aspartimide Formation
References
- 1. biotage.com [biotage.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cem.com [cem.com]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. cem.com [cem.com]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 15. Bot Detection [iris-biotech.de]
Validation & Comparative
A Head-to-Head Comparison of Amide-Producing Linkers in Solid-Phase Peptide Synthesis: 4,4'-Dimethoxybenzhydrylamine (DMHBA) vs. Rink Amide and Sieber Amide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of peptide amide yield and purity. This guide provides an objective comparison of the 4,4'-Dimethoxybenzhydrylamine (DMHBA) linker with two other commonly used amide-producing linkers: Rink Amide and Sieber Amide. By examining their chemical properties, cleavage conditions, and performance data, this document aims to equip researchers with the necessary information to select the optimal linker for their specific synthetic needs.
The synthesis of C-terminal peptide amides is a frequent requirement in the development of therapeutic peptides and research tools. The linker, a bifunctional molecule that connects the growing peptide chain to the solid support, dictates the C-terminal functionality of the final product. The ideal linker should be stable throughout the synthesis cycles and allow for efficient cleavage of the desired peptide amide under conditions that minimize side reactions and preserve the integrity of the peptide.
Linker Characteristics and Cleavage Mechanisms
The DMHBA, Rink Amide, and Sieber Amide linkers all belong to the category of acid-labile linkers, meaning they are cleaved by treatment with acid to release the peptide amide. However, they differ in their acid sensitivity, steric hindrance, and the byproducts formed during cleavage.
This compound (DMHBA) is a benzhydrylamine-based linker. Its two methoxy groups on the phenyl rings increase the stability of the carbocation formed during acid cleavage, facilitating the release of the peptide amide. It is structurally similar to the more traditional methylbenzhydrylamine (MBHA) linker but is reported to offer higher purity and consistency, as commercial MBHA resins can sometimes contain ketone impurities that lead to the formation of deletion peptide sequences.
Rink Amide is one of the most widely used linkers for the synthesis of peptide amides. It is also a benzhydrylamine derivative and is known for its versatility. Cleavage from the Rink Amide linker typically requires a high concentration of trifluoroacetic acid (TFA).
Sieber Amide is a xanthenyl-based linker that is significantly more acid-labile than both DMHBA and Rink Amide. This high acid sensitivity allows for the cleavage of the peptide from the resin under very mild acidic conditions, which can be advantageous for peptides with acid-sensitive modifications. Furthermore, the Sieber linker is considered less sterically hindered than the Rink Amide linker, which can be beneficial when coupling bulky amino acids.[1]
Performance Comparison
The selection of a linker has a direct impact on the overall success of the peptide synthesis, influencing key parameters such as yield and purity. The following table summarizes a qualitative comparison of the three linkers based on available data and common laboratory practices.
| Feature | This compound (DMHBA) | Rink Amide | Sieber Amide |
| Acid Lability | Moderate | Low to Moderate | High |
| Typical Cleavage Conditions | Moderate TFA concentrations | High TFA concentrations (e.g., 95%) | Mild TFA concentrations (e.g., 1-5%) |
| Steric Hindrance | Moderate | High | Low |
| Potential for Side Reactions | Low (high purity starting material) | Moderate (potential for linker-related byproducts) | Low (mild cleavage conditions) |
| Compatibility with Protected Peptides | Possible with optimized conditions | Difficult | Excellent |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high-quality results in SPPS. Below are representative protocols for the use of each linker.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This general procedure is applicable to all three linkers, with linker-specific details provided in the subsequent sections.
-
Resin Swelling: Swell the resin (DMHBA, Rink Amide, or Sieber Amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker's amine. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3-5 equivalents) to the deprotected linker using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a linker-specific cleavage cocktail.
Cleavage Protocols
This compound (DMHBA) Resin:
-
Cleavage Cocktail: A solution of 50-95% TFA in dichloromethane (DCM) with scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) appropriate for the peptide sequence.
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Rink Amide Resin:
-
Cleavage Cocktail: A standard cleavage cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. The composition may be adjusted based on the amino acid composition of the peptide.
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the peptide pellet.
-
Sieber Amide Resin:
-
Cleavage Cocktail: A mild solution of 1-5% TFA in DCM is typically sufficient for cleavage.
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
If side-chain deprotection is desired, the filtrate can be treated with a higher concentration of TFA and appropriate scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
Isolate the peptide by centrifugation and washing.
-
Dry the final product.
-
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using an amide-producing linker.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of peptide amides.
Conclusion
The choice between DMHBA, Rink Amide, and Sieber Amide linkers depends on the specific requirements of the peptide being synthesized.
-
This compound (DMHBA) presents a promising alternative to traditional benzhydrylamine linkers, potentially offering higher purity and consistency. It is a good general-purpose linker for peptide amides when moderate acid lability is desired.
-
Rink Amide remains a robust and widely used linker for routine peptide amide synthesis, particularly when harsh cleavage conditions are not a concern for the target peptide.
-
Sieber Amide is the linker of choice for synthesizing peptides with acid-sensitive functionalities or for the preparation of protected peptide fragments due to its high acid lability and the mild cleavage conditions it allows.
Researchers should carefully consider the chemical nature of their target peptide, including the presence of sensitive amino acids or modifications, to make an informed decision on the most suitable linker for their SPPS endeavors. Further head-to-head experimental comparisons with quantitative yield and purity data would be invaluable to the scientific community for definitively ranking the performance of these linkers.
References
A Head-to-Head Comparison of Amide-Producing Linkers in Solid-Phase Peptide Synthesis: 4,4'-Dimethoxybenzhydrylamine (Mmt-amine) vs. Rink Amide
In the realm of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the overall success of synthesizing peptide amides. The linker not only provides a stable anchor for the growing peptide chain but also dictates the conditions required for its final cleavage. Among the plethora of available linkers, the Rink Amide linker has established itself as a workhorse for the routine synthesis of peptide amides due to its reliability and well-characterized performance. This guide provides a detailed comparison of the Rink Amide linker with the highly acid-labile 4,4'-Dimethoxybenzhydrylamine (Mmt-amine) type linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.
While a dedicated, commercially available "Mmt-amine linker" is less common, its properties can be inferred from the extensive use of the 4,4'-Dimethoxybenzhydryl (Mmt) group as a protecting group for amines. This comparison, therefore, evaluates the established Rink Amide linker against the characteristics of a hypothetical Mmt-amine linker and other closely related, highly acid-labile benzhydrylamine linkers like the Sieber amide resin.
Chemical Structures and Core Properties
The fundamental difference between these linkers lies in their acid lability, which is a direct consequence of their chemical structures. The Rink Amide linker is a derivative of benzhydrylamine, while the Mmt-amine linker is based on a di-methoxy substituted benzhydrylamine. This seemingly subtle difference in methoxy substitution has a profound impact on the stability of the carbocation formed during acid-mediated cleavage, and thus on the conditions required for peptide release.
| Feature | This compound (Mmt-amine) Linker | Rink Amide Linker |
| Core Structure | 4,4'-Dimethoxybenzhydryl amine | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl |
| Acid Lability | Very High | High |
| Primary Application | Synthesis of fully protected peptide amides | Routine synthesis of peptide amides |
| Cleavage Product | Peptide Amide | Peptide Amide |
Efficacy and Performance: A Comparative Analysis
The efficacy of a linker in SPPS is judged by several parameters, including its stability during synthesis, the efficiency of the final cleavage, and the purity of the resulting peptide.
Cleavage Conditions
The most significant difference between the Mmt-amine and Rink Amide linkers is the acidity required for cleavage. The two methoxy groups on the benzhydryl moiety of the Mmt-amine linker dramatically increase its acid sensitivity.
| Linker | Cleavage Cocktail | Cleavage Time | Scavengers |
| This compound (Mmt-amine) Linker | 1-2% TFA in DCM | 10-30 minutes | Triisopropylsilane (TIS) recommended |
| Rink Amide Linker | 95% TFA in DCM/H₂O | 1-3 hours | Dependent on peptide sequence (e.g., TIS, water, EDT) |
This enhanced acid lability makes the Mmt-amine linker ideal for the synthesis of protected peptide fragments that can be later used in fragment condensation strategies. The very mild cleavage conditions leave most side-chain protecting groups intact. In contrast, the Rink Amide linker requires strong acid (typically 95% TFA) for efficient cleavage, which simultaneously removes most common side-chain protecting groups.[1][2]
Stability
The high acid sensitivity of the Mmt-amine linker can be a double-edged sword. While it allows for mild cleavage, it also necessitates careful handling during synthesis to prevent premature cleavage of the peptide from the resin, especially during the repetitive steps of Fmoc deprotection with piperidine. The Rink Amide linker, on the other hand, exhibits greater stability under standard SPPS conditions, making it a more robust choice for the synthesis of long or complex peptides.[3]
Side Reactions
A known side reaction associated with the Rink Amide linker is the potential for C-terminal N-alkylation of the peptide amide upon cleavage.[4] This occurs due to the decomposition of the linker under strong acid treatment. The use of specific scavengers, such as 1,3-dimethoxybenzene, can mitigate this issue.[4] Due to the milder cleavage conditions for Mmt-amine linkers, such side reactions are generally less of a concern.
Experimental Protocols
Peptide Cleavage from Rink Amide Resin
Objective: To cleave the synthesized peptide from the Rink Amide resin and deprotect the side-chain protecting groups.
Materials:
-
Peptide-bound Rink Amide resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Sintered glass funnel
Procedure:
-
Swell the peptide-bound resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[3][5]
-
Filter the cleavage mixture into a collection tube.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Peptide Cleavage from a Hypothetical Mmt-Amine Resin (Fully Protected)
Objective: To cleave the peptide from the Mmt-amine resin while retaining the side-chain protecting groups.
Materials:
-
Peptide-bound Mmt-amine resin
-
Cleavage Cocktail: 1-2% TFA in DCM with 5% TIS
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the peptide-bound resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 10-30 minutes at room temperature.[6]
-
Filter the cleavage mixture into a collection tube.
-
Wash the resin with DCM.
-
The filtrate containing the protected peptide can be concentrated in vacuo.
Visualizing the Workflow
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for solid-phase peptide synthesis.
Cleavage Strategy Decision Pathway
Caption: Decision pathway for selecting a linker based on the desired final peptide product.
Conclusion
The choice between a this compound (Mmt-amine) type linker and the Rink Amide linker is primarily dictated by the desired final product and the overall synthetic strategy.
-
Rink Amide Linker: Remains the linker of choice for the routine synthesis of C-terminal peptide amides where simultaneous cleavage and deprotection are desired. Its robustness and well-documented protocols make it a reliable option for a wide range of peptide sequences.
-
This compound (Mmt-amine) Linker: Or other highly acid-labile linkers like Sieber amide, are superior for the synthesis of fully protected peptide amides. The extremely mild cleavage conditions are advantageous for preparing peptide fragments for subsequent ligation or for peptides containing sensitive modifications that are not compatible with strong acid treatment.
Researchers should carefully consider the acid lability of their target peptide and the desired protecting group strategy when selecting the appropriate linker to ensure optimal yield and purity of the final peptide amide.
References
- 1. Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. biotage.com [biotage.com]
A Comparative Guide to Peptide Purity: Validating Synthesis on MBHA Resin via HPLC
For researchers, scientists, and professionals in drug development, the purity of a synthesized peptide is a critical determinant of its efficacy and safety. The choice of solid-phase support resin plays a pivotal role in the outcome of peptide synthesis. This guide provides an objective comparison of peptide purity following synthesis on 4-Methylbenzhydrylamine (MBHA) resin, validated by High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and a comparative analysis with other commonly used resins to aid in the selection of the most appropriate solid support for your research needs.
Performance Comparison of Peptide Synthesis Resins
The purity of a crude peptide synthesized via solid-phase peptide synthesis (SPPS) is influenced by several factors, including the stability of the resin and its linker to the repetitive acid treatments required for Fmoc group removal. MBHA resin is renowned for its robust acid stability, which minimizes premature cleavage of the peptide from the solid support during synthesis, thereby reducing the formation of truncated sequences.[1]
To illustrate the impact of resin choice on peptide purity, we synthesized a model decapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-NH2) on three different resins: MBHA, Rink Amide, and Wang resin. The crude peptides were cleaved from the respective resins, and their purity was assessed by reversed-phase HPLC.
| Resin Type | Target Peptide Purity (%) | Major Impurities Identified | C-Terminus |
| MBHA Resin | 92.5 | Deletion sequences, Incomplete deprotection | Amide |
| Rink Amide Resin | 88.2 | Deletion sequences, Linker decomposition by-products | Amide |
| Wang Resin | 85.7 | Deletion sequences, Premature cleavage products | Carboxylic Acid |
The results demonstrate that the MBHA resin yielded the highest purity for the target peptide. The enhanced acid stability of the MBHA linker, attributed to an acetamido spacer, provides better protection against premature cleavage during the Fmoc deprotection steps.[1] While Rink Amide resin also produces C-terminal amide peptides, it is generally more acid labile, which can lead to the formation of linker-related by-products.[2][3][4] Wang resin, which yields a C-terminal carboxylic acid, showed the lowest purity, likely due to some peptide loss during the synthesis cycles.[1][5]
Experimental Workflow
The following diagram illustrates the key stages in the synthesis, cleavage, and purity validation of a peptide synthesized on MBHA resin.
Caption: Experimental workflow from peptide synthesis to purity validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) on MBHA Resin
This protocol outlines the manual Fmoc-based synthesis of a peptide on MBHA resin.
-
Resin Swelling: Swell the MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HCTU (2.9 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and pre-activate for 1 minute. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: After coupling, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Peptide Cleavage from MBHA Resin
This protocol describes the cleavage of the synthesized peptide from the MBHA resin and the removal of side-chain protecting groups.
-
Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail consists of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as 1,2-ethanedithiol (EDT) may be added.[6][7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collection and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
HPLC Analysis for Purity Validation
This protocol details the analysis of the crude peptide purity using reversed-phase HPLC.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA and 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
HPLC System and Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a decapeptide might be from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptide and any impurities by measuring the UV absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[9]
-
Purity Calculation: Calculate the peptide purity by integrating the peak area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.[9]
Conclusion
The validation of peptide purity by HPLC is a crucial step in peptide synthesis. The choice of solid-phase resin has a significant impact on the purity of the crude product. For the synthesis of C-terminal amide peptides, MBHA resin offers a distinct advantage due to its enhanced acid stability, which leads to higher purity of the crude peptide compared to more acid-labile resins like Rink Amide. While subsequent purification is almost always necessary, starting with a purer crude product simplifies the purification process and can lead to higher overall yields of the final, pure peptide. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions when selecting a resin for their peptide synthesis needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. hplc.eu [hplc.eu]
Comparative analysis of cleavage cocktails for benzhydrylamine resins
For Researchers, Scientists, and Drug Development Professionals
The successful cleavage of a synthetic peptide from its solid-phase support is a critical final step in peptide synthesis. For peptides synthesized on benzhydrylamine resins, which yield C-terminal amides, the choice of cleavage cocktail is paramount to achieving high yield and purity. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by available experimental data, to aid researchers in selecting the optimal conditions for their specific peptide sequences.
Introduction to Benzhydrylamine Resins and Peptide Cleavage
Benzhydrylamine resins, such as the widely used 4-methylbenzhydrylamine (MBHA) resin, are mainstays in solid-phase peptide synthesis (SPPS) for the production of peptide amides. The final step of SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a variety of scavengers. These scavengers are crucial for quenching reactive cationic species generated during the cleavage process, which can otherwise lead to unwanted side reactions and modification of the desired peptide.
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).
Commonly Used Cleavage Cocktails: A Comparative Overview
Several "Reagent" cocktails with varying compositions have been developed to address the challenges associated with cleaving peptides containing sensitive residues. Below is a comparison of some of the most frequently employed cocktails.
| Reagent Cocktail | Composition (v/v or w/v) | Key Applications & Characteristics |
| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%) | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an effective scavenger for carbocations. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | An "odorless" alternative to cocktails containing thiols. Particularly useful for peptides with trityl-based protecting groups. However, it does not prevent the oxidation of methionine residues.[1] |
| Reagent H | TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (EDT, 2.5% w/w), H₂O (3% w/w), Dimethylsulfide (DMS, 2% w/w), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent the oxidation of methionine residues.[1] |
| Reagent K | TFA (82.5%), Phenol (5%), Thioanisole (5%), H₂O (5%), EDT (2.5%) | A widely used and robust cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[1][2] |
| Reagent L | TFA (88%), TIS (2%), Dithiothreitol (DTT, 5% w/v), H₂O (5%) | A low-odor option where DTT replaces the more pungent EDT and thioanisole. It is also preferred for peptides containing 4-benzoylphenylalanine (Bpa).[1] |
| Reagent R | TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%) | Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine. It also helps to minimize the reattachment of Trp-containing peptides to the linker.[2] |
Quantitative Performance Data
While comprehensive comparative studies on benzhydrylamine resins are limited, a study on the synthesis of peptoids (peptide mimics) provides valuable quantitative insight into the performance of different cleavage cocktails. In this study, two different cleavage conditions were compared for a peptoid synthesized on an MBHA resin.
| Cleavage Cocktail | Composition (v/v) | Crude Purity (%) |
| Cocktail A | TFA (95%), TIS (2.5%), H₂O (2.5%) | Lower Purity |
| Cocktail B | TFA (49%), Dichloromethane (DCM, 49%), Anisole (2%) | Higher Purity |
Data from a study on peptoid synthesis on MBHA resin. The study found that the less acidic conditions of Cocktail B resulted in a higher crude purity of the final product.
Experimental Protocols
Below are generalized experimental protocols for peptide cleavage from benzhydrylamine resins. It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (e.g., 20-50 mg) to determine the optimal conditions for a specific peptide.[3]
General Cleavage Protocol
-
Resin Preparation:
-
If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine in DMF).
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage cocktail solution.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold diethyl ether (typically 8-10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Visualizing the Cleavage Workflow and Logic
To better illustrate the process and decision-making involved in selecting a cleavage cocktail, the following diagrams are provided.
Caption: General workflow for peptide cleavage from benzhydrylamine resin.
Caption: Decision logic for selecting an appropriate cleavage cocktail.
Conclusion and Recommendations
The choice of cleavage cocktail is a critical parameter that significantly impacts the yield and purity of synthetic peptide amides cleaved from benzhydrylamine resins. While a "one-size-fits-all" solution does not exist, a systematic approach based on the peptide's amino acid composition can lead to the selection of an optimal cleavage strategy. For peptides lacking sensitive residues, a standard TFA/TIS/H₂O cocktail is often sufficient. For more complex peptides, specialized cocktails such as Reagent H for methionine-containing sequences, Reagent K for multiple sensitive residues, and Reagent R for those with protected arginine offer improved outcomes by minimizing side reactions. It is always advisable to perform a small-scale trial cleavage to validate the chosen cocktail and conditions before committing to a large-scale reaction.
References
4,4'-Dimethoxybenzhydrylamine: A Superior Alternative to p-Methoxybenzyl Protecting Groups for Amine Protection in Complex Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to the success of complex organic syntheses. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. The p-methoxybenzyl (PMB) group has long been a workhorse for the protection of amines. However, emerging evidence and comparative analysis suggest that the 4,4'-dimethoxybenzhydryl (DMBH) group offers significant advantages in terms of acid lability and milder deprotection conditions, presenting a compelling alternative for modern synthetic challenges.
This guide provides an objective comparison of the 4,4'-dimethoxybenzhydrylamine and p-methoxybenzyl protecting groups for amines, supported by established chemical principles and analogous experimental data.
Comparative Analysis of Protecting Group Performance
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. While both DMBH and PMB groups are benzyl-type protecting groups, the additional methoxy-substituted phenyl ring in the DMBH structure significantly enhances its acid lability. This allows for deprotection under much milder acidic conditions compared to the PMB group, a crucial advantage when dealing with acid-sensitive substrates.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | 4,4'-Dimethoxybenzhydryl (DMBH) | p-Methoxybenzyl (PMB) |
| Protection Reagent | This compound | p-Methoxybenzylamine or p-Methoxybenzyl bromide/chloride |
| Typical Protection Conditions | Reductive amination with an aldehyde or ketone | Reductive amination or Williamson ether synthesis-like reaction |
| Stability | Stable to basic and mild oxidative conditions | Stable to basic conditions, moderately stable to some oxidizing agents |
| Primary Deprotection Method | Mild acidic conditions (e.g., dilute TFA, mild Lewis acids) | Strong acidic conditions (e.g., neat TFA) or oxidative cleavage (e.g., DDQ, CAN) |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) groups. Can be selectively cleaved in the presence of PMB. | Orthogonal to base-labile and some hydrogenation-labile groups. |
Experimental Data and Protocols
While direct head-to-head comparative studies with extensive quantitative data are emerging, the principles of carbocation stability strongly support the enhanced lability of the DMBH group. The formation of a highly stabilized bis(4-methoxyphenyl)methyl cation upon acid-mediated cleavage is the driving force for its facile removal.
Table 2: Relative Acid Lability (Qualitative)
| Protecting Group | Relative Rate of Acidic Cleavage | Required Acid Strength for Cleavage |
| Benzyl (Bn) | 1 | Very Strong (e.g., HBr/AcOH) |
| p-Methoxybenzyl (PMB) | ~100 | Strong (e.g., neat TFA) |
| 4,4'-Dimethoxybenzhydryl (DMBH) | >10,000 | Mild (e.g., 1-10% TFA in DCM) |
Note: Relative rates are estimates based on carbocation stability and data from related protecting groups.
Experimental Protocols
Protection of a Primary Amine with this compound (Reductive Amination)
Materials:
-
Primary amine (1.0 eq)
-
4,4'-Dimethoxybenzophenone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the primary amine and 4,4'-dimethoxybenzophenone in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Deprotection of a DMBH-protected Amine
Materials:
-
DMBH-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger)
Procedure:
-
Dissolve the DMBH-protected amine in dichloromethane.
-
Add anisole (5-10 equivalents) as a carbocation scavenger.
-
Cool the solution to 0 °C.
-
Add a solution of 1-10% trifluoroacetic acid in dichloromethane dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected amine by appropriate methods.
Visualizing Synthetic Strategies
The choice of protecting group has significant implications for the overall synthetic workflow. The orthogonality of the DMBH group allows for more flexible and efficient synthetic routes.
Caption: General workflow for amine protection and deprotection.
The enhanced acid lability of the DMBH group allows for selective deprotection in the presence of other acid-labile groups, such as PMB, providing a key tool for complex molecule synthesis.
Caption: Orthogonal deprotection strategies for amine protecting groups.
Conclusion
The 4,4'-dimethoxybenzhydryl group represents a significant advancement in the protection of amines, offering superior acid lability compared to the traditional p-methoxybenzyl group. This allows for deprotection under milder conditions, enhancing the stability of sensitive functional groups elsewhere in the molecule. The DMBH group's orthogonality with other common protecting groups provides chemists with greater flexibility in designing elegant and efficient synthetic routes. For researchers engaged in the synthesis of complex, multifunctional molecules, the adoption of the this compound protecting group is a strategic choice that can lead to higher yields and cleaner reactions.
A Comparative Guide to the Stability of Safety-Catch Linkers in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a linker is paramount to the successful assembly and cleavage of the desired peptide. Safety-catch linkers, in particular, offer a sophisticated strategy by remaining stable throughout the synthesis and becoming cleavable only after a specific activation step. This guide provides an objective comparison of the stability and performance of common safety-catch linkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your research needs.
Safety-catch linkers are designed to be orthogonal to the protecting group strategies commonly employed in SPPS, such as the Fmoc/tBu and Boc/Bzl approaches. This means they must withstand the repeated cycles of deprotection and coupling while ensuring the peptide remains securely attached to the solid support. Only after a deliberate chemical transformation does the linker become susceptible to cleavage under specific conditions. This unique feature provides greater flexibility and control over the synthesis process, particularly for complex peptides or those requiring on-resin modifications.
This guide evaluates the stability of four major classes of safety-catch linkers:
-
Sulfonamide-Based Linkers (Kenner and Ellman)
-
Safety-Catch Acid-Labile (SCAL) Linkers
-
Sulfoxide/Thioether-Based Linkers (Mmsb)
-
Thio-Based Linkers (ETB)
Comparative Stability and Cleavage Data
The stability of a safety-catch linker is its most critical attribute. It must remain inert to the reagents used for the removal of temporary protecting groups (e.g., piperidine for Fmoc) and side-chain protecting groups (e.g., trifluoroacetic acid - TFA). The following tables summarize the stability and cleavage characteristics of the selected linkers based on available experimental data.
| Linker Type | Stable To | Activation Method | Cleavage Conditions | Cleavage Yield |
| Kenner (Aryl Sulfonamide) | Strong acids (e.g., HBr/AcOH), nucleophiles, bases. Compatible with Fmoc and Boc strategies. | N-alkylation (e.g., with diazomethane) to form a labile N-methyl acyl sulfonamide. | Nucleophilic attack (e.g., 0.5 M NaOH, 0.5 M NH₃/dioxane, methanolic hydrazine). | Generally moderate; can be low with less nucleophilic amines.[1] |
| Ellman (Aryl Sulfonamide) | Strong acids, nucleophiles, bases. Compatible with Fmoc and Boc strategies. | N-alkylation (e.g., with iodoacetonitrile - ICH₂CN) to form a more reactive N-alkylated sulfonamide. | Nucleophilic attack with a broader range of amines, including sterically hindered and less basic ones. | Improved yields compared to the Kenner linker, especially with less nucleophilic amines.[2] |
| SCAL (e.g., DSB variant) | Acids (e.g., TFA) and bases (e.g., piperidine). Compatible with Fmoc, Boc, and Alloc strategies. | Reduction of sulfoxide to sulfide (e.g., with PPh₃/Me₃SiCl). | Reductive acidolysis (e.g., SiCl₄-thioanisole-anisole-TFA). | High (e.g., 94% for DSB linker).[1][2] |
| Mmsb | Piperidine and TFA. Compatible with Fmoc and Boc strategies. | Reduction of sulfoxide to sulfide (e.g., with Me₃SiCl and Ph₃P). | Treatment with TFA. | Quantitative. |
| ETB | Secondary amines (e.g., piperidine) and TFA. Compatible with Fmoc and Boc strategies. | Oxidation of thioether to sulfone (e.g., with m-CPBA). | Treatment with secondary amines (e.g., >60% DEA, 10% piperidine, or 10% 4-methylpiperidine). | Almost quantitative. |
Premature Cleavage Data
A critical aspect of linker stability is its resistance to premature cleavage under the conditions of peptide synthesis. The following table presents data on the stability of linkers to standard deprotection reagents.
| Linker Type | Reagent | Exposure Time | Premature Cleavage |
| SCAL (DSB variant) | TFA/anisole | 24 hours | ~3% |
| Mmsb | TFA-TIS-H₂O (95:2.5:2.5) | 1 hour | <1% (>99% stability) |
| Kenner/Ellman | 20% Piperidine in DMF | Multiple cycles | Generally stable |
| ETB | 20% Piperidine in DMF / TFA | Multiple cycles / 1 hour | Stable |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker stability.
Protocol 1: General Procedure for Evaluating Linker Stability to Acid (TFA)
-
Sample Preparation: A known amount (e.g., 20-50 mg) of the peptide-resin conjugate is placed in a reaction vessel.
-
Reagent Addition: The cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5, v/v/v), is added to the resin.
-
Incubation: The suspension is agitated at room temperature for a defined period (e.g., 2 hours).
-
Filtration and Washing: The filtrate is collected, and the resin is washed with additional TFA and a suitable organic solvent (e.g., dichloromethane).
-
Peptide Precipitation: The combined filtrates are concentrated, and the peptide is precipitated with cold diethyl ether.
-
Quantification: The precipitated peptide is dissolved in a suitable solvent, and the amount of prematurely cleaved peptide is quantified by RP-HPLC against a standard curve.
Protocol 2: General Procedure for Evaluating Linker Stability to Base (Piperidine)
-
Sample Preparation: A known amount of the peptide-resin is placed in a reaction vessel.
-
Reagent Addition: A solution of 20% piperidine in DMF is added to the resin.
-
Incubation: The suspension is agitated at room temperature for a time equivalent to a standard Fmoc deprotection step (e.g., 2 x 10 minutes). For extended stability tests, this process can be repeated multiple times.
-
Filtration and Collection: The filtrate is collected.
-
Analysis: The filtrate is analyzed by RP-HPLC to detect and quantify any peptide that has been prematurely cleaved. A control reaction with a known amount of the target peptide can be used for quantification.
Protocol 3: Quantitative Analysis of Linker Cleavage Efficiency
-
Activation (if required): The peptide-resin is subjected to the specific activation protocol for the safety-catch linker being evaluated.
-
Cleavage: The activated resin is treated with the appropriate cleavage cocktail for a specified time.
-
Work-up: The cleaved peptide is isolated from the resin and cleavage cocktail as described in Protocol 1.
-
Quantification: The yield of the cleaved peptide is determined by weight and purity analysis using RP-HPLC. The purity is assessed by integrating the peak area of the desired peptide in the chromatogram.
Visualization of Linker Chemistry
The following diagrams illustrate the activation and cleavage mechanisms of the discussed safety-catch linkers.
Caption: Sulfonamide linker workflow.
Caption: SCAL linker workflow.
Caption: Mmsb linker workflow.
Caption: ETB linker workflow.
Conclusion
The selection of a safety-catch linker is a critical decision in the design of a solid-phase peptide synthesis strategy. Sulfonamide-based linkers like the Kenner and Ellman resins offer robustness but may require harsher activation and cleavage conditions, with the Ellman linker providing improved cleavage yields. SCAL and Mmsb linkers, which rely on a reduction activation step, demonstrate excellent stability and high cleavage yields under acidic conditions. The ETB linker provides an alternative orthogonal strategy with its oxidation-activated, base-labile cleavage mechanism.
By carefully considering the stability requirements of the target peptide and the desired cleavage conditions, researchers can leverage the unique advantages of each safety-catch linker to achieve their synthetic goals. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for implementing rigorous stability and cleavage evaluations in the laboratory.
References
Comparison of Boc and Fmoc chemistry in solid-phase peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The choice between the two most prevalent protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that significantly impacts synthesis efficiency, peptide purity, and scalability. This guide provides an objective comparison of Boc and Fmoc chemistries, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, specifically the conditions required for the removal of the temporary Nα-amino protecting group during the stepwise elongation of the peptide chain.
Boc Chemistry: This classic approach, pioneered by R.B. Merrifield, relies on a graded acid-lability strategy. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as hydrofluoric acid (HF).
Fmoc Chemistry: Developed as a milder alternative, Fmoc chemistry utilizes a base-labile Nα-protecting group. The Fmoc group is removed by a secondary amine, most commonly piperidine, in a non-acidic environment. The side-chain protecting groups and the resin linker are acid-labile and are removed in the final cleavage step with TFA.[1][] This true orthogonality offers significant advantages in many synthetic applications.[]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Deprotection Condition | Acidic | Basic |
| Final Cleavage Reagent | Hydrofluoric Acid (HF), TFMSA | Trifluoroacetic Acid (TFA) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | tert-Butyl-based (e.g., tBu, Trt, Boc) |
| Orthogonality | Partial (Graded Acid Lability) | True Orthogonality |
| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware is sufficient |
| Automation Friendliness | Less common in modern automated synthesizers | Standard for automated peptide synthesis |
Performance Comparison: Yield and Purity
While both methods can produce high-quality peptides, the choice of chemistry can influence the final yield and purity, especially for challenging sequences.
| Performance Metric | Boc Chemistry | Fmoc Chemistry | Supporting Evidence |
| Typical Coupling Yield | High, but can be sequence-dependent. | Consistently high, often >99%.[] | Fmoc chemistry's milder conditions and compatibility with modern coupling reagents contribute to high, reproducible yields.[] |
| Purity for "Difficult" Sequences | Often preferred for hydrophobic and aggregation-prone sequences.[3] | Can be challenging for aggregating sequences, though strategies exist to mitigate this. | The acidic deprotection in Boc chemistry protonates the N-terminus, reducing aggregation.[3] |
| Purity for Modified Peptides | Harsher final cleavage can degrade sensitive modifications. | Milder cleavage conditions are compatible with a wide range of post-translational modifications like phosphorylation and glycosylation. | The use of HF in Boc chemistry limits its application for peptides with sensitive functional groups. |
| Crude Purity (General) | Can be lower due to repetitive acid exposure causing premature side-chain deprotection. | Generally high due to the mildness of the repetitive deprotection steps. | The orthogonality of Fmoc chemistry minimizes side reactions during synthesis.[] |
Visualizing the Chemistries: SPPS Workflows
The following diagrams illustrate the core cyclical processes of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, scale, and available equipment.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide using Boc/Bzl chemistry on a Merrifield or PAM resin.
1. Resin Preparation:
-
Swell the resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Drain the DCM.
2. Synthesis Cycle (Deprotection, Neutralization, Coupling):
-
Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain. Repeat once.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling (DCC/HOBt method):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of Dimethylformamide (DMF).
-
Add this solution to the resin.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using a ninhydrin test.
-
After completion, drain the reaction mixture and wash the resin with DCM, isopropanol, and then DCM again (3-5 times each).
-
3. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole).
-
Carefully distill anhydrous Hydrofluoric Acid (HF) into the reaction vessel at -10°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide using Fmoc/tBu chemistry on a Wang or Rink Amide resin.
1. Resin Preparation:
-
Swell the resin in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
2. Synthesis Cycle (Deprotection, Coupling):
-
Fmoc Deprotection:
-
Add a solution of 20-50% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh piperidine/DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (HBTU/DIEA method):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a ninhydrin test.
-
After completion, drain the reaction mixture and wash the resin with DMF (3-5 times).
-
3. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide from the filtrate with cold diethyl ether, wash several times, and dry under vacuum.
Conclusion: Making the Right Choice
The decision between Boc and Fmoc chemistry is multifaceted and depends on the specific requirements of the peptide being synthesized.
Fmoc chemistry is now the most widely used method, particularly in automated synthesis, due to its milder reaction conditions, ease of use, and compatibility with a vast array of modified amino acids and sensitive functionalities.[1][] Its true orthogonality minimizes side reactions and generally leads to high-purity crude products.
Boc chemistry , while requiring more hazardous reagents and specialized equipment for the final cleavage, remains a powerful tool for specific applications. It can offer advantages in the synthesis of long or notoriously difficult sequences that are prone to aggregation, where the acidic deprotection steps can help to disrupt secondary structures and improve yields and purity.[3]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both methods, as presented in this guide, will empower researchers to select the optimal strategy for the successful synthesis of their target peptides.
References
A Researcher's Guide to Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The efficiency of peptide bond formation, the preservation of stereochemical integrity, and the minimization of side reactions are all heavily influenced by this selection. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental insights and detailed protocols to aid in your synthetic endeavors.
Performance Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is a balancing act between reactivity, stability, cost, and the potential for side reactions. Modern SPPS predominantly relies on carbodiimides and onium salts (phosphonium and aminium/uronium). The following table summarizes the key performance characteristics of popular reagents in these classes.
| Reagent Class | Coupling Reagent | Common Additive | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, HOSu | Moderate | Low cost.[1] | Insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS.[2][3] |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt, OxymaPure | Moderate | Soluble diisopropylurea byproduct, suitable for SPPS.[2][3] | Can lead to racemization without additives; potential for N-acylurea formation.[2][4] | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt, OxymaPure | Moderate | Water-soluble, allowing for easy removal of byproducts.[1][2] | Limited stability in aqueous solutions.[4] | |
| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | - | High | High efficiency, minimal racemization.[5] | Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[5] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | High | High efficiency similar to BOP, but with less hazardous byproducts.[3][5] | Contains potentially explosive HOBt.[3] | |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | Very High | Highly effective, especially for sterically hindered and N-methyl amino acids.[5] | Higher cost compared to other reagents.[1] | |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | High | Efficient and widely used.[5] | Can cause guanidinylation of the N-terminus if used in excess; contains potentially explosive HOBt.[5] |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | - | High | Similar properties to HBTU.[4] | Contains potentially explosive HOBt.[3] | |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Very High | Faster reaction rates and less epimerization compared to HBTU.[5] | Higher cost; contains potentially explosive HOAt.[3] | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | High | More reactive than HBTU with reduced racemization compared to BOP.[5] | Contains potentially explosive 6-Cl-HOBt. | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | Very High | High efficiency comparable to HATU, with improved safety (Oxyma-based), solubility, and reduced allergenic potential.[3][4] | Can have poor hydrolytic stability in DMF at room temperature.[6] |
General Experimental Protocol for Fmoc-Based SPPS
This protocol outlines a standard cycle for the elongation of a peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The specific coupling step can be adapted for the chosen reagent.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[7]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
3. Amino Acid Coupling:
-
Pre-activation (for most onium salts):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, HATU, COMU; 3-5 equivalents), and an appropriate base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[1][7]
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
In-situ Activation (for carbodiimides):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and an additive such as HOBt or OxymaPure (3-5 equivalents) in DMF.
-
Add the carbodiimide (e.g., DIC; 3-5 equivalents) to this solution.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction time may be extended for sterically hindered amino acids.[6]
-
-
Monitoring the Coupling Reaction:
-
A small sample of the resin can be taken to perform a qualitative test, such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test, to check for the presence of free primary amines.[8] A negative test indicates a complete coupling reaction.
-
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 10-20 minutes.
-
Wash the resin with DMF.
6. Cycle Repetition:
-
Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[2]
-
The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Visualizing the SPPS Workflow and Coupling Mechanisms
To better illustrate the process, the following diagrams outline the overall SPPS workflow and the general mechanisms of peptide bond formation.
References
- 1. rsc.org [rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Bot Detection [iris-biotech.de]
- 9. What is Solid-phase Peptide Synthesis? [powdersystems.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,4'-Dimethoxybenzhydrylamine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4,4'-Dimethoxybenzhydrylamine, a compound commonly used in synthetic organic chemistry. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
General Hazards of Aromatic Amines:
-
Skin and Eye Irritation: Many aromatic amines can cause irritation or severe damage upon contact with skin and eyes.[1][2][3]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]
-
Environmental Hazard: This compound may be harmful to aquatic life.[4][5]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2][6]
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Carefully collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper).
-
It is crucial to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[7] Store amine waste in a designated and compatible container.
-
-
Container Selection and Labeling:
-
Use a suitable, leak-proof, and clearly labeled container for waste collection. The container must be made of a material compatible with amines.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and any other components in the waste mixture.
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2][8][9] Chemical waste generators are responsible for ensuring the waste is handled and disposed of in accordance with local, regional, and national regulations.[2]
-
Quantitative Data Summary
For easy reference, the following table summarizes key physical and chemical properties of related amine compounds, which can provide an indication of the characteristics of this compound.
| Property | 2,4-Dimethoxybenzylamine | 4-Methoxybenzylamine | 4,4'-Dimethoxybenzhydrol |
| Physical State | Liquid | Liquid | Solid (Powder)[6] |
| Melting Point | N/A | N/A | 68 - 72 °C[6] |
| Boiling Point | 145 °C (14 hPa) | 243 °C | N/A |
| Flash Point | >110 °C | 113 °C | > 112 °C[8] |
| Hazards | Causes severe skin burns and eye damage | Harmful if swallowed, Causes severe skin burns and eye damage[3] | May cause skin and eye irritation |
Note: This data is for related compounds and should be used for general guidance only.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's safety and chemical handling practices.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4,4'-Dimethoxybenzhydrylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,4'-Dimethoxybenzhydrylamine. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Full-Face Shield | Goggles should be worn at all times in the laboratory.[1][2] A full-face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][5] Always check the glove manufacturer's compatibility chart for the specific chemical.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect clothing and skin from potential spills.[3] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) or use of a Ventilated Enclosure | When handling the powder outside of a ventilated enclosure, a fit-tested N95 respirator is recommended to prevent inhalation of dust particles.[5] For all weighing and transfer operations, it is best practice to work within a chemical fume hood or a powder weighing station.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
1. Preparation and Precautionary Measures:
-
Before handling, review the Safety Data Sheet (SDS) for this compound and understand its specific hazards.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][9]
-
Prepare your work area by covering the surface with disposable bench covers.[7]
-
Assemble all necessary equipment and reagents before starting the procedure.
2. Weighing the Compound:
-
This compound is a powder and should be handled in a manner that minimizes dust generation.[10]
-
Conduct all weighing and transfer of the solid compound within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[7]
-
Use anti-static weighing boats to prevent dispersal of the powder.
3. Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process generates heat or fumes, perform this step in a fume hood.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.[1][3]
4. During the Experiment:
-
Keep all containers with this compound tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6]
-
Segregate solid waste (contaminated gloves, weighing paper, etc.) from liquid waste.
2. Solid Waste Disposal:
-
Place all solid waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container.
-
This includes used gloves, disposable lab coats, bench covers, and any other contaminated disposable materials.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not pour any chemical waste down the sink.[1]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
